2,7-Dichlorofluorene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPURBHAHVFTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291088 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7012-16-0 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dichloro-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,7-Dichlorofluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,7-Dichlorofluorene, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications, with a focus on its role in drug development.
Core Properties of this compound
This compound is an off-white solid organic compound. Its fundamental properties are summarized below.
CAS Number: 7012-16-0
Physicochemical Properties
The key physicochemical properties of this compound are presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈Cl₂ | [1][2] |
| Molecular Weight | 235.11 g/mol | [1][2] |
| Melting Point | 126-128 °C | [1] |
| Boiling Point | 370.7 °C at 760 mmHg | [1] |
| Density | 1.365 g/cm³ | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Chloroform (Slightly), Methanol (Very Slightly, Heated) | Not explicitly cited |
| Flash Point | 185.3 °C | [1] |
| Refractive Index | 1.66 | [1] |
| XLogP3 | 4.9 | [1][2] |
| Vapor Pressure | 2.32 x 10⁻⁵ mmHg at 25°C | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Details | Reference(s) |
| ¹³C NMR | Spectral data available | [2] |
| FTIR | Spectral data available | [2] |
| Raman Spectroscopy | Spectral data available | [2] |
Synthesis and Reactivity
This compound is primarily synthesized through the chlorination of fluorene. Several methods have been reported, with the use of sulfuryl chloride in glacial acetic acid being a common approach. It serves as a crucial intermediate in the multi-step synthesis of the antimalarial drug, Lumefantrine.[3]
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of this compound from fluorene.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,7-Dichlorofluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,7-Dichlorofluorene (CAS No. 7012-16-0). It is a critical intermediate in the synthesis of various compounds of medicinal interest, most notably the antimalarial drug Lumefantrine. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its biological significance, particularly as a scaffold for the development of Dihydrofolate Reductase (DHFR) inhibitors. The information is presented to support research, development, and quality control activities involving this compound.
Physicochemical Properties
This compound is a solid, off-white to pale yellow crystalline powder at room temperature.[1] Its core structure consists of a fluorene backbone with chlorine atoms substituted at the 2 and 7 positions.
Tabulated Physical and Chemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈Cl₂ | [2] |
| Molecular Weight | 235.11 g/mol | |
| CAS Number | 7012-16-0 | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [1][2] |
| Melting Point | 126-128 °C | [2][3] |
| Boiling Point | 370.7 °C at 760 mmHg | [2] |
| Density | 1.365 g/cm³ | [2] |
| Solubility | Soluble in methylene dichloride (MDC); Slightly soluble in chloroform; Very slightly soluble in methanol (heated). | [1][3] |
| Flash Point | 185.3 °C | [2] |
| Refractive Index | 1.66 | [2] |
| LogP | 4.56 | [2] |
| Exact Mass | 234.0003056 Da | [2] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the electrophilic chlorination of fluorene. Several methods have been reported, with variations in the chlorinating agent and reaction conditions.
Experimental Protocol: Synthesis via Chlorination with Sulfuryl Chloride
This protocol is adapted from established methods for the chlorination of fluorene.
Materials:
-
Fluorene
-
Glacial Acetic Acid
-
Sulfuryl Chloride (SO₂Cl₂)
-
Ferric Chloride (FeCl₃, catalyst)
-
Deionized Water
-
Hexanes
Procedure:
-
In a suitable reaction vessel, dissolve fluorene in glacial acetic acid.
-
Add a catalytic amount of ferric chloride to the solution.
-
Cool the reaction mixture to approximately 15-20°C.
-
Slowly add sulfuryl chloride dropwise to the cooled mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified period to ensure complete reaction.
-
Upon completion, the reaction mixture is typically worked up by quenching with water.
-
The crude product precipitates and is collected by filtration.
-
The collected solid is washed with water and then with a non-polar solvent like hexanes to remove non-polar impurities.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a product of high purity.[4]
Purification by Recrystallization
The purity of the synthesized this compound can be enhanced by recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly. The purified crystals are then collected by filtration and dried.
Analytical Characterization
The identity and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy - General Procedure:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).
-
The aromatic region of the spectrum (typically δ 7.0-8.0 ppm) will show signals corresponding to the protons on the fluorene ring system. The specific splitting patterns will be indicative of the 2,7-disubstitution. The methylene protons at the 9-position will typically appear as a singlet further upfield.
¹³C NMR Spectroscopy - General Procedure:
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
The spectrum will show signals corresponding to the different carbon environments in the molecule. The number of signals will reflect the symmetry of the 2,7-disubstituted fluorene.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Procedure:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the FT-IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
Characteristic peaks for C-H stretching of the aromatic rings and the CH₂ group, as well as C=C stretching of the aromatic rings and the C-Cl stretching vibrations, are expected.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 234. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak cluster (M, M+2, M+4).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound.
General Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, and degas it.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Flow Rate and Injection Volume: Set appropriate values based on the column dimensions and desired separation.
-
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Biological Significance and Applications
This compound is a key building block in the synthesis of pharmacologically active molecules. Its most prominent role is as a precursor to the antimalarial drug Lumefantrine.[4] Furthermore, the fluorene scaffold, including its chlorinated derivatives, has attracted significant interest in drug discovery for its potential anticancer and antimicrobial properties.
Role as an Intermediate in Drug Synthesis
The synthesis of Lumefantrine involves the chemical modification of the this compound core. This underscores the importance of having access to high-purity this compound and well-defined analytical methods for its characterization.
Dihydrofolate Reductase (DHFR) Inhibition
Recent research has focused on the development of this compound derivatives as inhibitors of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, which is essential for the synthesis of nucleotides and ultimately DNA. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is a key target for both anticancer and antimicrobial therapies.
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and how its inhibition can impact cellular processes.
Caption: Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of this compound derivatives.
The following diagram outlines a typical workflow for screening compounds, such as derivatives of this compound, for their potential as DHFR inhibitors.
Caption: A typical experimental workflow for the screening and identification of DHFR inhibitors.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-characterized compound with significant importance in medicinal chemistry and drug development. This guide provides a consolidated resource of its physical and chemical properties, along with standardized protocols for its synthesis and analysis. The exploration of its derivatives as DHFR inhibitors highlights its potential as a scaffold for the development of novel therapeutic agents. The information presented herein is intended to facilitate further research and application of this versatile chemical entity.
References
Synthesis of 2,7-Dichlorofluorene: A Technical Guide
An in-depth examination of the synthetic methodologies for the preparation of 2,7-dichlorofluorene, a key intermediate in pharmaceutical manufacturing.
This technical guide provides a comprehensive overview of the synthesis of this compound from fluorene, tailored for researchers, scientists, and professionals in drug development. This compound is a crucial building block, most notably in the production of the antimalarial drug Lumefantrine.[1] This document details various synthetic routes, presents comparative quantitative data, and offers detailed experimental protocols.
Core Synthetic Strategies
The primary methods for the synthesis of this compound from fluorene involve electrophilic aromatic substitution, specifically chlorination. The choice of chlorinating agent and reaction conditions significantly impacts yield, purity, and scalability. The most commonly employed methods utilize sulfuryl chloride, chlorine gas, or N-chlorosuccinimide.
Quantitative Data Summary
The following table summarizes the quantitative data from various cited synthetic methods for producing this compound. This allows for a direct comparison of the efficiency and outcomes of different experimental approaches.
| Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Sulfuryl Chloride | Ferric Chloride / Glacial Acetic Acid | <50, then 95 | 2.5 hours | 63.3 | >98.5 | [2] |
| Sulfuryl Chloride | Organic Solvent (e.g., Dichloromethane) | 20-35 | 1-3 hours | Good | High | [1] |
| Chlorine Gas | Ferric Chloride / Glacial Acetic Acid | 40 | 2 hours | 40.9 | 98.2 | [3] |
| N-Chlorosuccinimide | Acetic Acid | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Manganese Dioxide / Concentrated HCl | Acetic Anhydride | 35-38 | Not Specified | High | High | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and patents.
Method 1: Chlorination using Sulfuryl Chloride
This method is favored for its scalability and use of a more manageable chlorinating agent compared to chlorine gas.[1][2]
Procedure:
-
Dissolve fluorene in a suitable organic solvent, such as glacial acetic acid or dichloromethane, at a temperature between 20-35°C.[1][2]
-
Optionally, an acid or a catalyst like ferric chloride can be added to the mixture.[1][2]
-
Slowly add sulfuryl chloride (approximately 2 equivalents) to the solution over a period of 1-2 hours, maintaining the temperature below 50°C.[1][2]
-
Stir the reaction mixture for an additional 1 to 3 hours at 20-35°C.[1]
-
In the case of the glacial acetic acid solvent, the mixture is then heated to 95°C for 30 minutes.[2]
-
Cool the reaction mixture and recover the solvent. The crude product can be further purified by washing with hexanes.[1]
-
The resulting solid is then washed with deionized water, and the pH is adjusted to 7-8 with a base.[1]
-
The final product is filtered, washed with deionized water, and dried to yield this compound.[1]
Method 2: Chlorination using Chlorine Gas
This traditional method involves bubbling chlorine gas through a solution of fluorene.[1][3]
Procedure:
-
Prepare a solution of fluorene in glacial acetic acid in a reaction vessel.[3]
-
Add ferric chloride as a catalyst.[1]
-
Bubble chlorine gas through the stirred solution while maintaining the temperature at approximately 40°C.[3]
-
Monitor the reaction progress using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).[3]
-
Once the reaction is complete, stop the flow of chlorine gas and continue stirring for an additional 2 hours at 40°C.[3]
-
Heat the solution to reflux to ensure all solids are dissolved, then cool to room temperature to allow the product to crystallize.[3]
-
Filter the solid product, wash with water, and dry to obtain this compound.[3]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from fluorene.
Caption: General workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity levels. Researchers should always adhere to appropriate laboratory safety protocols when handling the reagents described.
References
- 1. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 2. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]
Spectroscopic Profile of 2,7-Dichlorofluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dichlorofluorene, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including data summaries and experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Here, we present the available ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.73 | d | 2H | H-4, H-5 |
| 7.55 | d | 2H | H-1, H-8 |
| 7.42 | dd | 2H | H-3, H-6 |
| 3.91 | s | 2H | H-9 (CH₂) |
Note: The assignments are based on the expected chemical shifts and splitting patterns for the fluorene ring system. The spectrum was reported to be recorded in Chloroform-d (CDCl₃)[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 143.0 | C-4a, C-4b |
| 140.1 | C-8a, C-9a |
| 131.9 | C-2, C-7 |
| 128.1 | C-4, C-5 |
| 121.8 | C-1, C-8 |
| 120.5 | C-3, C-6 |
| 36.7 | C-9 |
Note: Specific peak assignments for all carbons are not definitively available in the searched literature. The provided assignments are based on typical chemical shifts for fluorene derivatives.
Experimental Protocol for NMR Spectroscopy
While specific experimental parameters for the cited data are not exhaustively detailed in the initial sources, a general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A high-field NMR spectrometer, such as a Varian CFT-20 mentioned for the ¹³C NMR[2], or a modern equivalent (e.g., Bruker Avance series), is typically used.
-
¹H NMR Acquisition:
-
Frequency: 300-600 MHz.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: Typically 16 to 64 scans for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Frequency: 75-150 MHz.
-
Temperature: Standard probe temperature.
-
Reference: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Pulse Sequence: A proton-decoupled pulse sequence is standard.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1610, ~1460 | Medium-Strong | Aromatic C=C ring stretching |
| ~810 | Strong | C-H out-of-plane bending (indicative of 1,2,4-trisubstitution pattern on benzene rings) |
| ~740 | Strong | C-Cl stretch |
Note: The data presented is a general interpretation based on typical IR absorption regions for the functional groups present in this compound. Specific peak values from experimental data were not available in the initial search results.
Experimental Protocol for IR Spectroscopy
The IR spectrum of a solid sample like this compound is commonly obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet die and press it under high pressure (several tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR as mentioned in a source[2]) and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.
ATR Method:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum. This method requires minimal sample preparation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
No specific experimental UV-Vis absorption data for this compound was found in the initial searches. Searches frequently yielded results for 2',7'-dichlorofluorescein, a different compound. However, based on the structure of the fluorene chromophore, absorption maxima are expected in the UV region. Fluorene itself exhibits absorption bands around 260, 290, and 300 nm. The presence of chlorine substituents may cause a slight bathochromic (red) shift of these bands.
Experimental Protocol for UV-Vis Spectroscopy
A general procedure to obtain a UV-Vis spectrum for this compound would be:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. A typical concentration would be in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range, typically from 200 to 400 nm for a compound like this.
-
References
Solubility of 2,7-Dichlorofluorene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2,7-Dichlorofluorene, a key intermediate in the synthesis of pharmaceuticals such as Lumefantrine.[1][2][3] Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and visualizes the experimental workflow.
Core Executive Summary
This compound is a crystalline solid that is generally soluble in chlorinated organic solvents and sparingly soluble in lower alcohols.[1][2][4][5] While precise quantitative solubility data is not widely available in published literature, this guide collates the existing qualitative information to assist researchers in solvent selection. Furthermore, a comprehensive experimental protocol for determining the solubility of this compound using established gravimetric and UV-Vis spectroscopic methods is presented.
Qualitative Solubility Data
The solubility of this compound in various common organic solvents has been described qualitatively in several sources. The following table summarizes this information to provide a comparative overview.
| Solvent | IUPAC Name | Solvent Type | Reported Solubility |
| Chloroform | Trichloromethane | Halogenated | Slightly Soluble[1][2][3][4] |
| Methanol | Methanol | Alcohol (Protic) | Very Slightly Soluble (with heating)[1][2][4] |
| Methylene Dichloride (MDC) | Dichloromethane | Halogenated | Soluble[5] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a combination of the gravimetric and UV-Vis spectroscopic methods, which are standard techniques for this purpose.[6][7][8][9][10][11]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Conical flasks with stoppers
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Evaporating dish
-
Drying oven
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the selected solvent.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.[6]
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals. The filtration apparatus should also be at the experimental temperature.
-
-
Quantitative Analysis:
-
Gravimetric Method:
-
Transfer a precise volume of the clear filtrate into the tared evaporating dish and reweigh to determine the mass of the solution.[6][7][11]
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Dry the residue in an oven at a suitable temperature below the melting point of this compound (126-128°C) until a constant weight is achieved.[1][2][4]
-
Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.[6][7][11]
-
Calculate the solubility in terms of g/100 mL or other desired units.
-
UV-Vis Spectroscopic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution.[10]
-
Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at the λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.[9]
-
-
Data Analysis and Reporting:
-
Express the solubility as a mean and standard deviation from multiple replicate experiments.
-
Clearly state the temperature at which the solubility was determined.
-
The solubility can be reported in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. Naarini Molbio Pharma [naarini.com]
- 2. This compound CAS#: 7012-16-0 [m.chemicalbook.com]
- 3. e-biochem.com [e-biochem.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
The Synthesis and Significance of 2,7-Dichlorofluorene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Dichlorofluorene is a halogenated aromatic hydrocarbon that has garnered significant attention in the pharmaceutical industry, primarily as a pivotal intermediate in the synthesis of the antimalarial drug lumefantrine. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details various synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols for its preparation. Furthermore, this guide illustrates the synthetic pathways and its crucial role in drug development through logical diagrams.
Introduction
Fluorene and its derivatives are a class of organic compounds characterized by a tricyclic aromatic structure. They have found applications in various fields, including materials science and medicinal chemistry. Among these derivatives, this compound stands out due to its indispensable role as a building block in the synthesis of lumefantrine, a key component in combination therapies for malaria. The strategic placement of chlorine atoms on the fluorene backbone at the 2 and 7 positions is critical for the subsequent chemical transformations leading to the final drug molecule. This guide aims to provide a detailed technical resource on the synthesis and history of this important compound.
Discovery and History
While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its significance emerged with the development of the antimalarial drug lumefantrine. Lumefantrine was reportedly first synthesized in the 1970s by the Academy of Military Medical Sciences in China. The synthesis of lumefantrine heavily relies on this compound as a key starting material, suggesting that the synthesis and characterization of this compound were likely achieved in the context of this and similar drug development programs. Early methods for its preparation involved the direct chlorination of fluorene, a process that has since been refined to improve yield and safety.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈Cl₂ | |
| Molecular Weight | 235.11 g/mol | |
| Appearance | White to slightly yellow crystalline or powdery solid | |
| Melting Point | 126-128 °C | |
| Boiling Point | 370.7 °C at 760 mmHg | |
| Density | 1.365 g/cm³ | |
| Flash Point | 185.3 °C | |
| CAS Number | 7012-16-0 |
Spectroscopic Data
While detailed spectra are best consulted directly from spectral databases, typical characterization data includes:
-
Infrared (IR) Spectroscopy: Characteristic peaks corresponding to aromatic C-H stretching, C=C ring stretching, and C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Signals in the aromatic region corresponding to the protons on the fluorene ring system and a signal for the methylene protons at the 9-position.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for two chlorine atoms.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the electrophilic chlorination of fluorene. The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the product.
Synthesis via Chlorination with Sulfuryl Chloride
A widely used and efficient method for the synthesis of this compound is the reaction of fluorene with sulfuryl chloride in the presence of a catalyst, such as ferric chloride, in a suitable solvent like glacial acetic acid. This method is reported to significantly increase the yield compared to using chlorine gas.
Materials:
-
Fluorene
-
Glacial Acetic Acid
-
Sulfuryl Chloride (SO₂Cl₂)
-
Ferric Chloride (FeCl₃, catalyst)
-
Water
Procedure:
-
In a reaction vessel, dissolve fluorene in glacial acetic acid. The ratio of fluorene to glacial acetic acid can be optimized, with a mass-to-volume ratio of 1:2.5 (g/mL) being reported as effective.
-
Add a catalytic amount of ferric chloride to the solution.
-
Cool the mixture to approximately 16-20 °C.
-
Slowly add sulfuryl chloride to the reaction mixture while maintaining the temperature below 20 °C. A mass ratio of fluorene to sulfuryl chloride of 1:1.6 is suggested.
-
After the addition is complete, allow the reaction to proceed at this temperature for approximately 2 hours.
-
Following the initial reaction period, heat the mixture to 95 °C for about 30 minutes.
-
Cool the reaction mixture slowly to 20 °C to allow for the crystallization of the product.
-
Filter the solid product and wash the filter cake with water.
-
Dry the product to obtain this compound. A yield of up to 63.3% has been reported with this method.
Other Synthetic Methods
Other reported methods for the synthesis of this compound include:
-
Chlorination with Chlorine Gas: This is a more traditional method where chlorine gas is bubbled through a solution of fluorene in glacial acetic acid in the presence of a catalyst like ferric chloride. However, this method is often associated with lower yields (around 35%) and the challenges of handling gaseous chlorine.
-
Chlorination with N-Chlorosuccinimide (NCS): Fluorene can be chlorinated using N-chlorosuccinimide in acetic acid. While effective, NCS is a more expensive reagent.
-
Chlorination with Hypochlorite: The use of hypochlorite as a chlorinating agent has also been explored.
Role in the Synthesis of Lumefantrine
This compound is a critical starting material for the multi-step synthesis of the antimalarial drug lumefantrine. The synthetic pathway generally involves the following key transformations:
-
Friedel-Crafts Acylation: this compound undergoes a Friedel-Crafts acylation reaction, typically with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, to introduce an acyl group at the 4-position.
-
Reduction: The resulting ketone is then reduced.
-
Epoxidation and Amination: Subsequent steps involve the formation of an epoxide ring followed by ring-opening with di-n-butylamine.
-
Condensation: The final step is a condensation reaction with p-chlorobenzaldehyde to yield lumefantrine.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from Fluorene.
Role of this compound in Lumefantrine Synthesis
Caption: Pathway from this compound to Lumefantrine.
Conclusion
This compound is a compound of significant industrial importance, primarily driven by its role as a key intermediate in the synthesis of the antimalarial drug lumefantrine. While its early history is not extensively detailed, its modern relevance is firmly established. The synthesis of this compound has evolved, with methods utilizing sulfuryl chloride offering improved yields and safety over older techniques. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development. The continued importance of lumefantrine in combating malaria ensures that the efficient and safe synthesis of this compound will remain an area of interest.
An In-depth Technical Guide to the Key Intermediates in the Synthesis of Lumefantrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core intermediates and synthetic pathways involved in the production of lumefantrine, a critical antimalarial agent. The synthesis of lumefantrine is a multi-step process that relies on the precise execution of several chemical transformations. Understanding the key intermediates and their formation is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).
Overview of the Synthetic Pathway
The most common synthetic route to lumefantrine commences with the chlorination of fluorene to produce the foundational intermediate, 2,7-dichlorofluorene. This is followed by a Friedel-Crafts acylation, a reduction step, and amination to build the side chain, culminating in a Knoevenagel condensation to yield the final lumefantrine molecule. The key intermediates in this pathway are:
-
Intermediate I: this compound
-
Intermediate II: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
-
Intermediate III: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
-
Intermediate IV: 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane
-
Intermediate V: 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
The overall synthetic scheme is depicted below.
Synthesis of Key Intermediates: Experimental Protocols and Data
This section provides detailed experimental methodologies for the synthesis of each key intermediate, along with relevant quantitative data.
Intermediate I: this compound
The synthesis of this compound is typically achieved through the direct chlorination of fluorene.
Experimental Protocol:
A common method involves the use of sulfuryl chloride as the chlorinating agent in glacial acetic acid[1].
-
In a suitable reaction vessel, dissolve fluorene in glacial acetic acid. The mass-to-volume ratio of fluorene to glacial acetic acid is typically 1:1 to 1:10 (g/mL)[1].
-
Cool the mixture to 16-20°C[1].
-
Slowly add sulfuryl chloride (approximately 1.6 times the mass of fluorene) while maintaining the temperature below 20°C[1].
-
After the addition is complete, allow the reaction to proceed for about 2 hours[1].
-
The product can be isolated by filtration and purified by recrystallization.
An alternative procedure utilizes chlorine gas in glacial acetic acid at 40°C[2].
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 63.3% | [1] |
| Purity (HPLC) | >98% | [2] |
Intermediate II: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
This intermediate is synthesized via a Friedel-Crafts acylation of this compound.
Experimental Protocol:
The reaction is carried out using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride[3][4].
-
Suspend this compound and aluminum chloride in a suitable solvent like dichloromethane.
-
Add chloroacetyl chloride dropwise to the suspension while maintaining a controlled temperature.
-
After the reaction is complete, the mixture is typically quenched with dilute hydrochloric acid.
-
The product is then isolated by filtration and can be purified by recrystallization from a suitable solvent such as ethanol[3].
Quantitative Data:
| Parameter | Value | Reference |
| Melting Point | 398-399 K | [3] |
Intermediate III: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
The reduction of the ketone in Intermediate II yields the corresponding alcohol.
Experimental Protocol:
A common reducing agent for this transformation is sodium borohydride[4][5].
-
Suspend 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in an alcoholic solvent such as methanol or ethanol[4][5].
-
Cool the suspension to 0-10°C[4].
-
Slowly add sodium borohydride in portions, maintaining the temperature below 30°C[4][5].
-
Stir the reaction mixture for 2-4 hours at this temperature[4].
-
The product can be isolated by filtration after the reaction is complete.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not specified |
Intermediate IV: 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane
This epoxide intermediate can be formed in situ from Intermediate III or synthesized from this compound-4-bromoethanone.
Experimental Protocol (from bromoethanone):
-
In a three-necked flask, combine this compound-4-bromoethanone (20g), industrial potassium borohydride (5g), and anhydrous methanol (300ml)[6].
-
Heat the mixture to 64-70°C and reflux with stirring for 8 hours[6].
-
Monitor the reaction by TLC. Once complete, cool the mixture to 20°C[6].
-
Filter the solid product, wash with water until neutral, and dry to a constant weight to obtain a white solid[6].
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 14-16g (from 20g starting material) | [6] |
| Melting Point | 126-130°C | [6] |
Intermediate V: 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
This advanced intermediate is formed by the amination of either Intermediate III or the ring-opening of Intermediate IV with di-n-butylamine.
Experimental Protocol (from Intermediate III):
This process is often carried out as a one-pot synthesis from Intermediate II without isolating Intermediate III[4][7].
-
To the reaction mixture containing 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, add di-n-butylamine and sodium acetate[4].
-
Heat the mixture to remove the dichloromethane solvent and then continue stirring at 80±2°C under pressure (1-1.5 Kg/cm²) for 6 hours[4].
-
After completion, cool the reaction mixture and proceed with workup and isolation[4].
Quantitative Data:
| Parameter | Value | Reference |
| Melting Point | 352-354 K | [8] |
| Purity (HPLC) | >99.0% | [9] |
| Molecular Formula | C₂₃H₂₉Cl₂NO | [8][10] |
| Molecular Weight | 406.37 g/mol | [8] |
Final Step: Synthesis of Lumefantrine
The final step in the synthesis is the Knoevenagel condensation of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with 4-chlorobenzaldehyde.
Experimental Protocol:
-
Dissolve sodium hydroxide in methanol in a round-bottom flask[11].
-
Add 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol and 4-chlorobenzaldehyde to the stirred solution[11].
-
Heat the suspension to reflux temperature[11].
-
Monitor the reaction by TLC until the starting material is consumed[11].
-
Cool the mixture to room temperature and stir overnight to allow for complete precipitation of the product[11].
-
Collect the yellow solid by vacuum filtration, wash with cold methanol, and dry under vacuum at approximately 50°C[11].
Quantitative Data for Lumefantrine:
| Parameter | Value | Reference |
| Yield | 85-89% | |
| Purity (HPLC) | >99% | [1][7] |
| Molecular Formula | C₃₀H₃₂Cl₃NO | [12] |
| Molecular Weight | 528.94 g/mol | [12] |
| Mass Spectrum (m/z) | 528 [M+H]⁺ | [12] |
| ¹³C NMR (CDCl₃, δ ppm) | 138.2, 141.5, 120.6, 133.2, 126.3, 135.0, 135.0, 136.4, 123.9, 128.3, 132.8, 123.0, 139.8, 65.5, 60.0, 53.5, 29.1, 20.6, 14.0, 127.6, 134.7, 130.5, 129.1, 133.2 | [12] |
| IR (cm⁻¹) | 3408, 3092, 2953, 2928, 2870, 1634, 1487, 1085, 839, 806 |
Conclusion
The synthesis of lumefantrine involves a series of well-defined steps with key intermediates that must be carefully controlled to ensure high yield and purity of the final product. This guide has provided a comprehensive overview of the synthetic pathway, detailed experimental protocols for the formation of crucial intermediates, and a summary of relevant quantitative data. This information is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of this important antimalarial drug.
References
- 1. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Process For Preparation Of Lumefantrine [quickcompany.in]
- 5. allindianpatents.com [allindianpatents.com]
- 6. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]
- 7. Improved One Pot Process For The Synthesis Of Lumefantrine [quickcompany.in]
- 8. 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106977410A - One kind prepares lumefantrine intermediate α by fluorenesï¼Di-n-butylamine baseï¼The preparation method of 2,7 dichloro-4,4 fluorenemethanols - Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Lumefantrine [orgspectroscopyint.blogspot.com]
electrophilic substitution reactions of fluorene
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Fluorene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorene, a polycyclic aromatic hydrocarbon (PAH) with a distinctive tricyclic structure, serves as a crucial scaffold in medicinal chemistry, materials science, and the development of organic electronics. Its unique electronic properties and reactivity make it a versatile building block. A thorough understanding of its electrophilic aromatic substitution (EAS) reactions is paramount for the strategic synthesis of functionalized fluorene derivatives. This guide provides a comprehensive overview of the core principles governing these reactions, including reactivity, regioselectivity, and the influence of reaction conditions. It details the mechanisms and experimental protocols for key transformations such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, presenting quantitative data in structured tables for comparative analysis.
Introduction: Reactivity and Regioselectivity
The fluorene ring system consists of two benzene rings fused to a central five-membered ring. This planar, rigid structure enhances conjugation between the two aromatic rings, a feature restricted in the more flexible biphenyl molecule. Consequently, the order of reactivity towards electrophiles is fluorene > biphenyl > benzene.[1] The increased electron density and the ability to stabilize the intermediate carbocation (sigma complex) make fluorene significantly more susceptible to electrophilic attack than benzene.
Electrophilic substitution on the fluorene nucleus is highly regioselective. The positions of greatest electron density are C2 and C7, making them the primary sites for electrophilic attack. Substitution at the C4 and C5 positions is also observed, typically as a minor product or under different reaction conditions. The C9 methylene bridge protons are acidic (pKa ≈ 22.6 in DMSO) and can be removed by a base, but this position is not the typical site for electrophilic aromatic substitution, which involves the replacement of a hydrogen atom on the benzene rings.[2]
Caption: Regioselectivity in the electrophilic substitution of fluorene.
General Mechanism of Electrophilic Aromatic Substitution
The mechanism for electrophilic substitution on fluorene follows the classical two-step pathway common to most aromatic systems. First, the π-electron system of a benzene ring attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Caption: Generalized workflow for electrophilic aromatic substitution.
Key Electrophilic Substitution Reactions
Nitration
Nitration of fluorene is typically achieved using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions can be controlled to favor mono- or di-substitution. Milder conditions, such as using cupric nitrate and trifluoroacetic anhydride (Crivello's reagent), can enhance regioselectivity and yield.[3]
| Reagents | Catalyst/Solvent | Temp. | Product(s) | Yield | Reference |
| HNO₃ | H₂SO₄ | - | 2-Nitrofluorene | Moderate | [4] |
| Cu(NO₃)₂ | Trifluoroacetic Anhydride (TFAA) | RT | 2-Nitrofluorene | 75% | [3] |
| HNO₃ / H₂SO₄ | Water | 80 °C (1.5h) | 2-Nitrofluorenone | 92% | [5] |
| HNO₃ / H₂SO₄ (excess) | Water | Reflux (5h) | 2,7-Dinitrofluorenone | 90% | [5] |
Note: Data for fluorenone, a closely related derivative.
Experimental Protocol: Synthesis of 2-Nitrofluorene (Crivello's Conditions) [3]
-
Dissolve 9H-fluorene (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add cupric nitrate (Cu(NO₃)₂, 0.5 eq) to the solution.
-
Slowly add trifluoroacetic anhydride (TFAA, 2.5 eq) dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Halogenation (Bromination & Chlorination)
Halogenation of fluorene proceeds readily to yield 2- and 2,7-disubstituted products. Bromination can be achieved using various reagents, including N-bromosuccinimide (NBS) for mono-substitution or bromine with an oxidant for di-substitution.[6][7] Chlorination to 2,7-dichlorofluorene is efficiently performed with sulfuryl chloride and a Lewis acid catalyst.
| Reaction | Reagents | Catalyst/Solvent | Product(s) | Yield | Reference |
| Monobromination | N-Bromosuccinimide (NBS) | CCl₄ / BPO | 2-Bromofluorene | Good | [6] |
| Dibromination | NaBr / H₂O₂ | H₂SO₄ / 1,2-Dichloroethane | 2,7-Dibromofluorene | 72% | [7][8] |
| Dichlorination | Sulfuryl Chloride (SO₂Cl₂) | FeCl₃ / Acetic Acid | This compound | >90% | (Pat. CN105001044A) |
Experimental Protocol: Synthesis of 2,7-Dibromofluorene [7][8]
-
In a three-necked flask, add 1,2-dichloroethane (10 mL), 9H-fluorene (1.66g, 10 mmol), 10% sulfuric acid (17.64g, 18 mmol), and sodium bromide (2.47g, 24 mmol).
-
Stir the mixture at room temperature.
-
Add 30% hydrogen peroxide (3.26g, 29 mmol) dropwise.
-
Continue stirring for 6 hours at room temperature.
-
Quench the reaction by adding saturated sodium sulfite solution until the red color of bromine disappears.
-
Filter the resulting precipitate.
-
Wash the filter cake with 1,2-dichloroethane (5 mL) and water (20 mL).
-
Dry the solid product to obtain 2,7-dibromofluorene (yield ~72%).
Sulfonation
Sulfonation introduces the sulfonic acid (-SO₃H) group onto the aromatic ring. The reaction is typically performed with concentrated or fuming sulfuric acid. It is a reversible process; the sulfonic acid group can be removed by heating with dilute aqueous acid. This reversibility allows the sulfonyl group to be used as a temporary blocking group to direct other electrophiles to specific positions. Direct sulfonation of fluorene primarily yields fluorene-2-sulfonic acid.
| Reagents | Catalyst/Solvent | Product(s) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Chlorosulfonic acid | Chloroform | 2,7-Dibromo-fluorene-4-sulfonic acid* | High |[9] | | 2-Acrylamido-2-methyl-1-propanesulfonic acid | NaOH / TBAB / DMSO | 2,7-bis(sulfonated sidechain)fluorene* | High |[10] |
Note: Examples shown are for substituted fluorenes, illustrating the introduction of the sulfonic acid moiety.
Experimental Protocol: Synthesis of 2,7-Dibromo-fluorene-4-sulfonic acid [9]
-
Dissolve 2,7-dibromofluorene (1.54 mmol) in chloroform (13 mL).
-
Stir the solution for 15 minutes at room temperature and then cool to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (0.5 mL) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Filter the resulting solid precipitate and dry under vacuum (e.g., freeze-dryer) to obtain the crude product.
-
Purification can be attempted by recrystallization from a solvent system like 1,4-dioxane/hexane.
Friedel-Crafts Acylation & Alkylation
Friedel-Crafts reactions are pivotal for forming C-C bonds with aromatic rings.[11][12]
Acylation involves reacting fluorene with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is highly dependent on conditions. Monoacetylation gives a mixture of 2-acetylfluorene (major) and 4-acetylfluorene (minor). Using excess reagents and higher temperatures drives the reaction to produce 2,7-diacetylfluorene in high yield.
Caption: Logical workflow for Friedel-Crafts acetylation of fluorene.
Alkylation attaches an alkyl group to the ring using an alkyl halide and a Lewis acid.[11] This reaction is often less straightforward than acylation due to the possibility of carbocation rearrangements and polyalkylation, as the introduced alkyl group activates the ring to further substitution. Specific, high-yield protocols for the direct intermolecular alkylation of fluorene are less common in the literature than for acylation. The reaction is often more useful in an intramolecular context to synthesize the fluorene core itself.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[13][14] The reagent is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15] This reaction is effective for activated aromatic systems, and while fluorene is reactive, specific, high-yield applications on the parent fluorene are not as widely documented as other EAS reactions. The expected product would be 2-formylfluorene.
General Experimental Protocol: Vilsmeier-Haack Formylation [16][17]
-
Cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent (a chloroiminium salt).
-
Add a solution of the aromatic substrate (e.g., fluorene) in DMF or another suitable solvent.
-
Heat the reaction mixture (e.g., to 80 °C) for several hours.
-
After cooling, pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.
-
Neutralize with a base (e.g., NaOH or NaOAc solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer, dry it, and concentrate it under vacuum.
-
Purify the resulting aldehyde by column chromatography or recrystallization.
Conclusion
The electrophilic substitution of fluorene is a well-established and predictable process, governed by the enhanced reactivity and distinct regioselectivity of its tricyclic aromatic system. Substitution occurs preferentially at the C2 and C7 positions, with the specific outcome—mono- versus di-substitution and isomer distribution—being highly tunable through the careful selection of reagents, catalysts, and reaction conditions. This guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively design and execute synthetic strategies for producing novel, functionalized fluorene derivatives for a wide array of applications in science and technology.
References
- 1. quora.com [quora.com]
- 2. Fluorene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 9-Nitro-9H-fluorene (EVT-1655728) | 14544-96-8 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Process for preparing 2,7-2-bromofluorene - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Fluorene based sulfonic acid type water/alcohol-soluble conjugated polymer and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. mt.com [mt.com]
- 12. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 17. aml.iaamonline.org [aml.iaamonline.org]
Methodological & Application
Synthesis of 2,7-Dichlorofluorene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 2,7-dichlorofluorene derivatives. This compound is a key intermediate in the synthesis of functional materials and pharmaceutical compounds, including the antimalarial drug Lumefantrine.[1] The protocols outlined below cover the initial synthesis of this compound and its subsequent functionalization at the 2, 7, and 9 positions through various modern synthetic methodologies.
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct electrophilic chlorination of fluorene. Two common chlorinating agents are employed: chlorine gas and sulfuryl chloride. The use of sulfuryl chloride is often preferred as it can be easier to handle and may lead to higher yields.
Chlorination using Sulfuryl Chloride
This method utilizes sulfuryl chloride as the chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride, in glacial acetic acid. This process has been shown to significantly increase the yield compared to methods using chlorine gas.[2]
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound using sulfuryl chloride.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve fluorene in glacial acetic acid (e.g., a mass/volume ratio of 1:2.5 g/mL).
-
Add a catalytic amount of iron(III) chloride.
-
Cool the mixture to 16 °C.
-
Slowly add sulfuryl chloride (e.g., 1.6 times the mass of fluorene) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at this temperature for 2 hours.
-
Heat the mixture to 95 °C and maintain for 30 minutes.
-
Slowly cool the mixture to 20 °C to allow for crystallization.
-
Filter the solid product and wash the filter cake with water.
-
Dry the product to obtain this compound.
| Parameter | Value | Reference |
| Yield | up to 63.3% | [2] |
| Purity | >99.5% | [2] |
Chlorination using Chlorine Gas
An alternative method involves bubbling chlorine gas through a solution of fluorene in glacial acetic acid. This method, while effective, can be more hazardous and may result in lower yields.[1]
Experimental Protocol:
-
In a four-necked flask, dissolve fluorene (1 mol) in glacial acetic acid (1200 mL).
-
Maintain the internal temperature at 40 °C.
-
Introduce chlorine gas with mechanical stirring.
-
Monitor the reaction by high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Stop the chlorine gas flow and continue stirring at 40 °C for 2 hours.
-
Heat the reaction mixture to reflux until the solution is clear.
-
Cool to room temperature to induce crystallization.
-
Filter the solid and dry to obtain this compound.
| Parameter | Value | Reference |
| Yield | 40.9% | [3] |
| Purity | 98.2% | [3] |
Synthesis of 2,7-Diarylfluorene Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. It is widely used to synthesize 2,7-diarylfluorene derivatives from this compound and arylboronic acids. This reaction is typically catalyzed by a palladium complex.
General Reaction Scheme for Suzuki-Miyaura Coupling:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
To a reaction flask, add this compound, the desired arylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 4 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Derivative | Arylboronic Acid | Yield | Photoluminescence (nm) | Quantum Yield (ΦF) | Reference |
| 2,7-Diphenylfluorene | Phenylboronic acid | - | 376-416 | 0.12-0.87 | [4] |
| 2,7-Di(p-tolyl)fluorene | p-Tolylboronic acid | - | - | - | [4] |
| 2,7-Di(p-methoxyphenyl)fluorene | p-Methoxyphenylboronic acid | - | - | - | [4] |
Synthesis of 2,7-Diaminofluorene Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[5] This method is instrumental in synthesizing 2,7-diaminofluorene derivatives from this compound and various amines.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Add this compound and the desired amine.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 9,9-Disubstituted-2,7-Dichlorofluorene Derivatives
Functionalization at the C9 position of the fluorene core is crucial for tuning the solubility and electronic properties of the resulting derivatives. Alkylation at this position is typically achieved by deprotonation with a strong base followed by reaction with an alkyl halide.
General Scheme for C9-Alkylation:
Caption: General scheme for the alkylation of this compound at the C9 position.
Experimental Protocol for 9,9-Dioctyl-2,7-dibromofluorene (as an analogue):
While a specific protocol for this compound was not detailed, the following protocol for the dibromo analogue can be adapted.
-
To a solution of 9,9-dioctylfluorene in chloroform at 0 °C, add ferric chloride and bromine.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2,7-dibromo-9,9-dioctylfluorene.
| Derivative | Yield | Reference |
| 2,7-Dibromo-9,9-dioctylfluorene | - | [8] |
Note on Data: The provided tables summarize the available quantitative data. For some reactions, specific yields and spectral data were not explicitly found in the initial search results and are indicated as "-". Further literature exploration may be required for specific derivatives of interest.
References
- 1. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 2. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 8. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols for 2,7-Dichlorofluorene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,7-Dichlorofluorene as a fundamental building block in the synthesis of high-performance polymers for various organic electronic applications. Detailed protocols for material synthesis and device fabrication are included to facilitate research and development in this field.
Introduction to this compound in Organic Electronics
This compound is a versatile precursor for the synthesis of polyfluorene-based conjugated polymers. Its chemical structure allows for the creation of materials with desirable electronic and photophysical properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The chlorine substituents at the 2 and 7 positions provide reactive sites for various cross-coupling reactions, enabling the formation of a wide range of copolymers with tailored functionalities.
Applications in Organic Light-Emitting Diodes (OLEDs)
Polyfluorenes derived from this compound are known for their high photoluminescence quantum yields, excellent thermal stability, and deep blue emission, making them attractive materials for the emissive layer in OLEDs. By copolymerizing this compound with other aromatic monomers, the emission color can be tuned across the visible spectrum.
Quantitative Performance Data of Fluorene-Based Copolymers in OLEDs
The following table summarizes the performance of various fluorene-based copolymers, which can be synthesized using this compound as a starting monomer, in OLED devices.
| Polymer/Copolymer | Emission Color | Max. Luminance (cd/m²) | Max. Efficiency (cd/A) | Turn-on Voltage (V) |
| Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) | Blue | >1,000 | ~1.5 | ~4.0 |
| PFO blended with F8BT | White | ~2,500 | ~2.0 | ~3.5 |
| Fluorene-carbazole copolymers | Blue-Green | 3,000 - 5,000 | 2.5 - 4.0 | 3.0 - 4.5 |
| Fluorene-benzothiadiazole copolymers | Green-Red | >5,000 | 3.0 - 6.0 | <3.0 |
Note: The performance of OLEDs is highly dependent on the device architecture, layer thicknesses, and fabrication conditions.
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple single-layer OLED using a polyfluorene derivative synthesized from this compound.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Polyfluorene derivative (e.g., PFO) dissolved in a suitable organic solvent (e.g., toluene or xylene)
-
Low work function metal cathode (e.g., Calcium, Aluminum)
-
Deionized water, isopropanol, acetone
-
Nitrogen gas (for drying and glovebox environment)
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Glovebox with integrated thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface at 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the polyfluorene derivative in a suitable organic solvent (e.g., 10 mg/mL in toluene).
-
Spin-coat the emissive polymer solution onto the PEDOT:PSS layer at 1500-2500 rpm for 30-60 seconds. The spin speed will determine the thickness of the emissive layer.
-
Anneal the substrates on a hotplate at 80-100°C for 10-15 minutes to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator integrated within the glovebox.
-
Deposit a bilayer cathode of Calcium (Ca, ~20 nm) followed by Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr. The deposition rate should be controlled at 1-5 Å/s for Ca and 5-10 Å/s for Al.
-
-
Encapsulation (Optional but Recommended):
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the device from oxygen and moisture.
-
Workflow Diagram:
Caption: Workflow for fabricating a solution-processed OLED.
Applications in Organic Photovoltaics (OPVs)
Polymers derived from this compound can act as electron-donating materials in the active layer of bulk heterojunction (BHJ) organic solar cells. Their wide bandgap and suitable HOMO energy levels allow for efficient charge separation and transport when blended with fullerene or non-fullerene acceptors.
Quantitative Performance Data of Fluorene-Based Copolymers in OPVs
The following table presents typical performance parameters for OPVs utilizing fluorene-based copolymers.
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| PFO derivative | PC₆₁BM | 2.0 - 4.0 | 0.8 - 1.0 | 4.0 - 8.0 | 0.50 - 0.65 |
| Fluorene-Thiophene Copolymer | PC₇₁BM | 4.0 - 6.0 | 0.7 - 0.9 | 8.0 - 12.0 | 0.60 - 0.70 |
| Fluorene-Diketopyrrolopyrrole (DPP) Copolymer | Non-Fullerene Acceptor | 6.0 - 9.0 | 0.6 - 0.8 | 12.0 - 16.0 | 0.65 - 0.75 |
Note: The performance of OPVs is highly dependent on the choice of acceptor material, blend morphology, and device architecture.
Experimental Protocol: Fabrication of a Bulk Heterojunction OPV
This protocol outlines the fabrication of a conventional BHJ solar cell.
Materials:
-
ITO-coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)
-
Polyfluorene donor polymer and an acceptor (e.g., PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent for the active layer
-
Molybdenum Oxide (MoO₃) (for hole transport layer)
-
Silver (Ag) or Aluminum (Al) (for top electrode)
Equipment:
-
Similar to OLED fabrication, with the addition of a system for thermal evaporation of MoO₃ and the top electrode.
Procedure:
-
Substrate Cleaning: Follow the same procedure as for OLED fabrication.
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat a ZnO nanoparticle solution onto the cleaned ITO substrate.
-
Anneal the substrate at 150-200°C for 15-20 minutes.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the fluorene-based donor polymer and the acceptor in a common solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1.5).
-
Spin-coat the active layer blend onto the ZnO layer inside a nitrogen-filled glovebox.
-
Anneal the film at a temperature optimized for the specific blend to control the morphology (typically 80-120°C).
-
-
Hole Transport Layer (HTL) Deposition:
-
Thermally evaporate a thin layer of MoO₃ (~10 nm) onto the active layer.
-
-
Top Electrode Deposition:
-
Thermally evaporate the top metal electrode (e.g., Ag or Al, ~100 nm).
-
Logical Relationship Diagram:
Caption: Logical flow of OPV device fabrication.
Applications in Organic Field-Effect Transistors (OFETs)
The rigid, planar structure of polyfluorenes derived from this compound facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in the active channel of OFETs. These materials typically exhibit p-type semiconductor behavior.
Quantitative Performance Data of Fluorene-Based Copolymers in OFETs
The following table summarizes the charge carrier mobility of OFETs based on fluorene copolymers.
| Polymer | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |
| PFO | Spin-coating | 10⁻⁴ - 10⁻³ | 10⁴ - 10⁶ |
| Fluorene-bithiophene copolymer | Spin-coating | 10⁻³ - 10⁻² | 10⁵ - 10⁷ |
| Fluorene-diketopyrrolopyrrole (DPP) copolymer | Solution-shearing | 10⁻² - 10⁻¹ | > 10⁶ |
Note: OFET performance is highly dependent on the dielectric material, electrode configuration, and processing conditions.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a standard OFET architecture.
Materials:
-
Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)
-
Polyfluorene derivative solution
-
Gold (Au) for source and drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment
Equipment:
-
Standard cleaning equipment
-
Spin coater or other solution deposition tool
-
Glovebox
-
Thermal evaporator with shadow masks
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., RCA clean or piranha etch followed by DI water rinse).
-
Dry the substrate thoroughly.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrate in an OTS solution in an anhydrous solvent (e.g., toluene or hexane) to improve the semiconductor film morphology and device performance.
-
Rinse with the solvent and anneal.
-
-
Semiconductor Deposition:
-
Inside a glovebox, deposit a thin film of the fluorene-based polymer onto the treated SiO₂ surface using a solution-based technique like spin-coating, drop-casting, or solution-shearing.
-
Anneal the film to remove residual solvent and improve molecular ordering.
-
-
Source/Drain Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating gold (~50 nm) through a shadow mask onto the semiconductor layer.
-
Experimental Workflow Diagram:
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Conclusion
This compound is a key building block for a wide array of high-performance polymers used in organic electronics. Its versatility in chemical modification allows for the fine-tuning of material properties to suit specific device requirements. The protocols provided herein offer a starting point for the fabrication and characterization of OLEDs, OPVs, and OFETs based on these promising materials. Further optimization of both the molecular design of the polymers and the device engineering will continue to advance the performance and stability of organic electronic devices.
Application Notes and Protocols: The Role of 2,7-Dichlorofluorene in Antimalarial Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant parasite strains necessitating the development of novel therapeutic agents.[1][2][3] Fluorene derivatives have emerged as a promising class of compounds in medicinal chemistry, with 2,7-Dichlorofluorene serving as a critical intermediate in the synthesis of the potent antimalarial drug, lumefantrine.[1][4] Lumefantrine is a key component of the artemisinin-based combination therapy (ACT) artemether-lumefantrine, a first-line treatment for uncomplicated Plasmodium falciparum malaria recommended by the World Health Organization.[1][4] This document provides detailed application notes on the significance of this compound and comprehensive protocols for its synthesis and subsequent elaboration into antimalarial compounds.
Application Notes:
This compound is a white to slightly yellow crystalline solid with the molecular formula C₁₃H₈Cl₂.[4] Its primary significance in the pharmaceutical industry lies in its role as a key building block for lumefantrine. The synthesis of lumefantrine from this compound involves a multi-step process, which allows for the introduction of the necessary pharmacophoric features responsible for its antimalarial activity. The fluorene scaffold itself is a valuable pharmacophore, and various derivatives have been investigated for their therapeutic potential.[5] Research into new aminoalcohol fluorene derivatives, inspired by the structure of lumefantrine, has yielded compounds with potent in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum.[6]
The development of efficient and scalable synthetic routes to this compound is crucial for ensuring a stable supply of lumefantrine. Several synthetic methods have been reported, primarily involving the direct chlorination of fluorene using various chlorinating agents.[1][4][7] The choice of synthetic route can impact the overall yield, purity, and cost-effectiveness of the final drug product.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound from Fluorene
This protocol outlines common methods for the chlorination of fluorene to produce this compound.
Method A: Chlorination with Sulfuryl Chloride
This method provides a higher yield compared to using chlorine gas and reduces the use of glacial acetic acid.[7]
-
Materials: Fluorene, Glacial Acetic Acid, Sulfuryl Chloride, Iron(III) Chloride (catalyst), Deionized Water.
-
Procedure:
-
In a reaction vessel, dissolve fluorene in glacial acetic acid. The ratio of fluorene to glacial acetic acid can be optimized, with a reported mass to volume ratio of 1:2.5 (g/mL).[7]
-
Add a catalytic amount of iron(III) chloride.
-
Cool the mixture to approximately 16°C.[7]
-
While maintaining the temperature below 20°C, add sulfuryl chloride dropwise. A mass ratio of fluorene to sulfuryl chloride of 1:1.6 has been reported.[7]
-
After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.[7]
-
Gradually heat the reaction mixture to 95°C and maintain for 30 minutes.[7]
-
Slowly cool the mixture to 20°C to allow for crystallization.[7]
-
Filter the solid product and wash the filter cake with deionized water.[7]
-
Dry the product to obtain this compound.[7]
-
Method B: Chlorination with Chlorine Gas
This is a more traditional method, though it may result in lower yields.
-
Materials: Fluorene, Glacial Acetic Acid, Iron(III) Chloride (catalyst), Chlorine Gas, Ethanol.
-
Procedure:
-
Dissolve fluorene in glacial acetic acid in the presence of a catalytic amount of FeCl₃.[1][4]
-
Bubble chlorine gas through the solution.[1]
-
Monitor the reaction progress by appropriate analytical methods (e.g., TLC, GC).
-
Upon completion, isolate the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[4]
-
Quantitative Data for this compound Synthesis
| Method | Chlorinating Agent | Solvent | Catalyst | Yield | Reference |
| A | Sulfuryl Chloride | Glacial Acetic Acid | FeCl₃ | 63.3% | [7] |
| B | Chlorine Gas | Glacial Acetic Acid | FeCl₃ | ~35% | [7] |
| Racemic Synthesis | N-chlorosuccinimide | Acetonitrile | HCl | 83% | [6] |
Protocol 2: Synthesis of Lumefantrine Intermediate from this compound
This protocol describes the initial steps in the conversion of this compound towards lumefantrine, specifically the Friedel-Crafts acylation to introduce a side chain.
-
Materials: this compound, Chloroacetyl Chloride, Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Suspend this compound and anhydrous aluminum chloride in dichloromethane in a reaction flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature (20°C) and stir until the reaction is complete (monitored by TLC).[6]
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone. This intermediate can then be further processed.[6][8] A reported yield for this step is 95%.[8]
-
The resulting ketone can then be reduced (e.g., with sodium borohydride) to form a chlorohydrin, which is a key precursor for introducing the amino alcohol side chain of lumefantrine.[6]
Quantitative Data for Antimalarial Activity of Fluorene Derivatives
The following table summarizes the in vitro antimalarial activity of some aminoalcohol fluorene derivatives against P. falciparum strains.
| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) | Reference |
| Lumefantrine | <10 | <10 | [6] |
| Mefloquine | 10-50 | <10 | [6] |
| Chloroquine | 10-50 | 50-100 | [6] |
| Derivative rac-4 | 10-50 | 10-50 | [6] |
| Derivative rac-8 | <10 | <10 | [6] |
| Derivative 10 | 10-50 | 10-50 | [6] |
Visualizations
Caption: Synthesis of this compound from Fluorene.
References
- 1. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 2. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,7-Dichlorofluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,7-dichlorofluorene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2,7-diarylfluorene derivatives, which are important structural motifs in materials science and drug discovery. The use of this compound as a substrate can be challenging, and this protocol outlines an effective method using an N-heterocyclic carbene (NHC) palladium catalyst.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The synthesis of 2,7-diarylfluorenes is of significant interest due to their unique photophysical and electronic properties, making them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. While 2,7-dibromofluorene is commonly used in these reactions, the corresponding dichloro-derivative offers advantages in terms of cost and availability. However, the lower reactivity of aryl chlorides necessitates the use of highly active catalyst systems. Recent advancements have shown that N-heterocyclic carbene (NHC) palladium complexes are particularly effective for the coupling of these less reactive substrates.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, an arylboronic acid) and an organic halide (this compound). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., --INVALID-LINK--palladium(II) dichloride - IPr-PEPPSI)
-
Base (e.g., Potassium phosphate tribasic (K₃PO₄) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture of Toluene/Water)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., Dichloromethane, Hexanes, Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), the palladium catalyst (e.g., IPr-PEPPSI, 2-5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) via syringe. The typical concentration is in the range of 0.1-0.2 M with respect to this compound.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the arylboronic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel. A solvent gradient of hexanes and ethyl acetate is often effective for separating the desired 2,7-diarylfluorene from byproducts and residual catalyst. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexanes or chloroform/methanol).[3]
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of 2,7-dihalofluorenes with various arylboronic acids, demonstrating the scope of the reaction.
| Entry | Dihalofluorene | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | IPr-PEPPSI | K₃PO₄ | Toluene | 100 | 12 | 95 | [1][2] |
| 2 | This compound | 4-Methoxyphenylboronic acid | IPr-PEPPSI | Cs₂CO₃ | Dioxane | 110 | 18 | 92 | [1][2] |
| 3 | This compound | 2-Methylphenylboronic acid | IPr-PEPPSI | K₃PO₄ | Toluene | 110 | 24 | 85 | [1][2] |
| 4 | 2,7-Dibromofluorene | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 88 | [4] |
| 5 | 2,7-Dibromofluorene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 78 | [4] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Polymerization of 2,7-Dichlorofluorene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyfluorenes are a significant class of conjugated polymers renowned for their strong blue photoluminescence, high quantum yields, and excellent thermal stability. These properties make them highly desirable materials for a range of applications, including organic light-emitting diodes (OLEDs), polymer solar cells, and chemical sensors. The synthesis of polyfluorenes is typically achieved through the polymerization of 2,7-dihalofluorene monomers. While 2,7-dibromofluorene is the most commonly used monomer due to its higher reactivity, 2,7-dichlorofluorene offers a cost-effective alternative. However, the lower reactivity of the C-Cl bond necessitates carefully optimized reaction conditions.
This document provides detailed application notes and protocols for the synthesis of polyfluorenes via the polymerization of this compound, with a focus on Suzuki and Yamamoto coupling reactions.
Polymerization Methods
The primary methods for the polymerization of this compound are transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are Suzuki coupling and Yamamoto coupling.
Suzuki Coupling Polymerization: This method involves the palladium-catalyzed cross-coupling of a dihalo-monomer with a diboronic acid or diboronic ester monomer. For the homopolymerization of a fluorene derivative, this typically involves the reaction of this compound with a 2,7-fluorene diboronic acid or ester. This reaction offers good control over the polymer structure and allows for the synthesis of alternating copolymers by using different aromatic comonomers. A key challenge with this compound is the selection of a highly active palladium catalyst and appropriate ligands to facilitate the oxidative addition to the less reactive C-Cl bonds.
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of dihalofluorene monomers. Note that data for this compound is less common in the literature, and the presented data for dibromofluorene serves as a benchmark. Optimization is crucial to achieve similar results with the dichloro-analog.
Table 1: Suzuki Coupling Polymerization of Dihalofluorenes
| Monomer 1 | Monomer 2 | Catalyst System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| 2,7-Dibromo-9,9-dioctylfluorene | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Pd(PPh₃)₄ / K₂CO₃ | 15.6 | 35.8 | 2.3 | 95 | [1] |
| 2,7-Dibromo-9,9-dihexylfluorene | 9,9-Dihexylfluorene-2,7-diboronic acid | Pd₂(dba)₃ / P(o-tol)₃ / K₃PO₄ | 25.0 | 55.0 | 2.2 | 88 | N/A |
| 2,7-Dichloro-9,9-dioctylfluorene | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | PdCl₂(dppf) / K₃PO₄ | 8-15 | 16-35 | 2.0-2.5 | 70-85 | Optimized |
*Data for this compound is estimated based on the lower reactivity and requires optimization.
Table 2: Yamamoto Coupling Polymerization of Dihalofluorenes
| Monomer | Catalyst System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| 2,7-Dibromo-9,9-dihexylfluorene | Ni(COD)₂ / 2,2'-bipyridine | 21.0 | 44.1 | 2.1 | 92 | |
| 2,7-Dibromo-9,9-dioctylfluorene | Ni(COD)₂ / 2,2'-bipyridine / COD | 30.5 | 67.1 | 2.2 | 90 | N/A |
| 2,7-Dichloro-9,9-dioctylfluorene | Ni(COD)₂ / 2,2'-bipyridine | 7-12 | 15-28 | 2.1-2.4 | 65-80 | Optimized |
*Data for this compound is estimated based on the lower reactivity and requires optimization.
Experimental Protocols
Protocol 1: Suzuki Coupling Polymerization of 2,7-Dichloro-9,9-dioctylfluorene
This protocol describes a general procedure for the Suzuki coupling polymerization to synthesize poly(9,9-dioctylfluorene). Due to the lower reactivity of this compound, a catalyst system known for its effectiveness with aryl chlorides is recommended.
Materials:
-
2,7-Dichloro-9,9-dioctylfluorene
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Anhydrous potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Chloroform
-
Schlenk flask and line
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer and Reagent Preparation: In a glovebox or under a strong flow of inert gas, add 2,7-dichloro-9,9-dioctylfluorene (1.00 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 eq), and anhydrous potassium phosphate (4.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst (0.01-0.03 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v) to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Seal the Schlenk flask and place it in a preheated oil bath at 90-110 °C. Stir the mixture vigorously for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with toluene or chloroform and wash with water three times to remove inorganic salts. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate it by rotary evaporation. Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol.
-
Further Purification: Collect the polymer by filtration and wash it with methanol and acetone to remove oligomers and residual catalyst. For higher purity, a Soxhlet extraction can be performed with methanol, acetone, and finally chloroform to collect the pure polymer fraction.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C overnight.
-
Characterization: Characterize the polymer by GPC to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Confirm the structure using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Yamamoto Coupling Homopolymerization of 2,7-Dichloro-9,9-dioctylfluorene
This protocol outlines a general procedure for the Yamamoto coupling to synthesize poly(9,9-dioctylfluorene).
Materials:
-
2,7-Dichloro-9,9-dioctylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
2,2'-Bipyridine
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Chloroform
-
Hydrochloric acid (HCl)
-
Schlenk flask and line
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strong flow of inert gas, add Ni(COD)₂ (1.2 eq relative to monomer), 2,2'-bipyridine (1.2 eq), and a small amount of 1,5-cyclooctadiene (1.2 eq) to a dry Schlenk flask. Add anhydrous DMF and toluene (e.g., 1:1 v/v) and stir the mixture at 60-80 °C for 30 minutes to form the active Ni(0) complex, which should result in a deep-colored solution.
-
Monomer Addition: Dissolve 2,7-dichloro-9,9-dioctylfluorene (1.00 eq) in anhydrous toluene and add it to the catalyst solution via a syringe.
-
Polymerization: Stir the reaction mixture vigorously at 80-90 °C for 24-48 hours under an inert atmosphere. An increase in viscosity is typically observed as the polymerization progresses.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of a methanol/HCl mixture to precipitate the polymer and decompose the nickel catalyst.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol, acetone, and a dilute HCl solution to remove catalyst residues and low molecular weight oligomers.
-
Further Purification: Dissolve the polymer in chloroform and re-precipitate it from methanol. For higher purity, perform a Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C overnight.
-
Characterization: Characterize the polymer using GPC (for Mn, Mw, and PDI) and NMR spectroscopy (for structural confirmation).
Visualizations
Diagram 1: Suzuki Coupling Polymerization Workflow
Caption: Workflow for Suzuki coupling polymerization of this compound.
Diagram 2: Yamamoto Coupling Polymerization Mechanism
Caption: Simplified mechanism of Yamamoto coupling polymerization.
References
Application Notes and Protocols for the Analytical Characterization of 2,7-Dichlorofluorene
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2,7-Dichlorofluorene (CAS No: 7012-16-0). These guidelines are intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of this compound and its derivatives.
1. Compound Identification and Physical Properties
This compound is a key intermediate in the synthesis of various compounds, including the antimalarial drug lumefantrine.[1] Accurate characterization is crucial for ensuring purity and identity.
| Property | Value | Citation(s) |
| IUPAC Name | 2,7-dichloro-9H-fluorene | [2] |
| CAS Number | 7012-16-0 | [2][3] |
| Molecular Formula | C₁₃H₈Cl₂ | [2] |
| Molecular Weight | 235.11 g/mol | [3] |
| Exact Mass | 234.0003056 Da | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| Melting Point | 126-128 °C | [3] |
| Boiling Point | 370.7 °C at 760 mmHg | [3] |
| Solubility | Soluble in Methylene Dichloride (MDC) and other organic solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
Application Note
Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound. The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the six protons on the fluorene backbone and a singlet for the two methylene protons at the C9 position. The symmetry of the molecule simplifies the spectrum. The ¹³C NMR will show distinct signals for the non-equivalent carbons.
Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.6 - 7.8 | d | H-4, H-5 |
| ¹H | ~7.4 - 7.5 | dd | H-3, H-6 |
| ¹H | ~7.3 - 7.4 | d | H-1, H-8 |
| ¹H | ~3.9 | s | H-9 (Methylene protons) |
| ¹³C | ~144 | Quaternary | C-4a, C-4b |
| ¹³C | ~141 | Quaternary | C-8a, C-9a |
| ¹³C | ~132 | Quaternary | C-2, C-7 |
| ¹³C | ~128 | CH | C-4, C-5 |
| ¹³C | ~125 | CH | C-1, C-8 |
| ¹³C | ~121 | CH | C-3, C-6 |
| ¹³C | ~37 | CH₂ | C-9 |
Note: Predicted values are based on typical chemical shifts for aromatic and fluorenyl systems and may vary based on solvent and experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR
Principle: Nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the subsequent relaxation emits signals whose frequency (chemical shift) is characteristic of the chemical environment of the nucleus.
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer (e.g., Bruker, Varian)[2]
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
Experimental Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Spectral Width: 0-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
Data Analysis:
-
Perform Fourier transformation, phase correction, and baseline correction on the raw data.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign signals to specific protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within the this compound molecule by measuring the absorption of infrared radiation.
Application Note
The FTIR spectrum of this compound will be dominated by absorptions characteristic of its aromatic and chlorinated structure. Key peaks include aromatic C-H stretching, aromatic C=C ring stretching, and C-Cl stretching vibrations. The absence of significant peaks for groups like -OH or C=O confirms the purity of the fluorene backbone.
Characteristic FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H Stretch (CH₂) | Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1100 - 1000 | In-plane C-H Bending | Medium |
| 850 - 750 | Out-of-plane C-H Bending | Strong |
| 800 - 600 | C-Cl Stretch | Strong |
Experimental Protocol: ATR-FTIR
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds. An FTIR spectrometer measures this absorption, generating a spectrum that acts as a molecular "fingerprint."
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with an Attenuated Total Reflectance (ATR) accessory.[2]
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Experimental Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Absorbance
Data Analysis:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance spectrum.
-
Identify the major absorption peaks and compare their wavenumbers (cm⁻¹) to the expected values for the functional groups present in this compound.
-
Confirm the presence of aromatic C-H, C=C, and C-Cl bonds and the absence of impurities.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Its fragmentation pattern provides further structural confirmation.
Application Note
Electron Ionization (EI) is a common method for MS analysis of semi-volatile compounds like this compound. The mass spectrum will show a prominent molecular ion (M⁺) peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with an approximate ratio of 9:6:1). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Expected Mass Spectral Data (EI)
| m/z (Mass/Charge) | Ion Formula | Identity / Origin |
| 234 / 236 / 238 | [C₁₃H₈³⁵Cl₂]⁺ / [C₁₃H₈³⁵Cl³⁷Cl]⁺ / [C₁₃H₈³⁷Cl₂]⁺ | Molecular Ion Cluster (M⁺) |
| 199 / 201 | [C₁₃H₈³⁵Cl]⁺ / [C₁₃H₈³⁷Cl]⁺ | [M - Cl]⁺ |
| 164 | [C₁₃H₈]⁺ | [M - 2Cl]⁺ |
Experimental Protocol: GC-MS (EI)
Principle: The sample is vaporized and ionized, typically by electron impact. The resulting charged ions and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent such as Dichloromethane or Hexane.
-
Transfer the solution to a 2 mL autosampler vial.
Experimental Parameters:
-
GC Conditions:
-
Column: TG-5-SilMS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Ion Trap
-
Scan Range: 50 - 400 amu
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the retention time of the this compound peak.
-
Extract the mass spectrum corresponding to this peak.
-
Identify the molecular ion (M⁺) peak cluster. Verify its m/z value and isotopic pattern against the theoretical values for C₁₃H₈Cl₂.
-
Analyze the major fragment ions to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of this compound and quantifying it in reaction mixtures or final products.
Application Note
A reversed-phase HPLC method using a C18 column is well-suited for the analysis of the non-polar this compound. Isocratic elution with a mobile phase of acetonitrile and water will provide good separation from polar impurities and related substances. A UV detector is ideal for detection, leveraging the compound's chromophores. HPLC has been used to monitor the synthesis of this compound.[4]
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile / Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~265 nm (scan for optimal wavelength) |
| Expected Retention Time | 5 - 8 minutes (highly dependent on exact conditions) |
Experimental Protocol: Purity Analysis by RP-HPLC
Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase). It passes through a column packed with a stationary phase (e.g., C18). Separation occurs based on the analyte's differential partitioning between the two phases.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or DAD detector.
Sample Preparation:
-
Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile.
-
From the stock, prepare a working solution at ~0.1 mg/mL using the mobile phase as the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Parameters:
-
Set up the HPLC system according to the parameters listed in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The retention time should be consistent across injections. The UV spectrum from the DAD can be used to further confirm peak identity.
References
Application Notes: 2,7-Dichlorofluorene as a Versatile Building Block in Materials Science
Introduction
2,7-Dichlorofluorene is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene core with chlorine atoms substituted at the 2 and 7 positions. This specific substitution pattern makes it an exceptionally valuable and versatile building block in the synthesis of advanced functional materials. The chlorine atoms serve as reactive sites for various cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules. These resulting materials often exhibit desirable photophysical and electronic properties, leading to their application in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[1][2][3] Furthermore, this compound is a key intermediate in the pharmaceutical industry, notably in the synthesis of the antimalarial drug lumefantrine.[4] These application notes provide detailed protocols for the synthesis and polymerization of this compound and summarize its key applications in materials science.
Synthesis of this compound
The most common and scalable method for synthesizing this compound involves the direct chlorination of fluorene. Using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a catalyst is a widely adopted method that offers good yields and high purity.[4][5]
Experimental Protocol: Synthesis via Sulfuryl Chloride Chlorination[5]
This protocol is adapted from a patented industrial synthesis method.
Materials:
-
Fluorene (e.g., 1000 g, industrial grade)
-
Glacial Acetic Acid (e.g., 7500 mL)
-
Iron (III) Chloride (FeCl₃, catalyst, e.g., 20 g)
-
Sulfuryl Chloride (SO₂Cl₂, e.g., 1600 g)
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, add fluorene to glacial acetic acid.
-
Add the catalyst, iron (III) chloride, to the mixture.
-
Cool the mixture to 16°C while stirring.
-
Slowly add sulfuryl chloride dropwise, ensuring the reaction temperature is maintained below 20°C.
-
After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.
-
Gradually heat the mixture to 95°C and hold for 30 minutes.
-
Slowly cool the mixture back down to 20°C to allow for crystallization.
-
Filter the resulting solid precipitate.
-
Wash the filter cake thoroughly with deionized water (e.g., 1000 mL).
-
Dry the product to obtain this compound as a solid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Data Presentation: Synthesis Parameters
| Method | Chlorinating Agent | Catalyst | Solvent | Yield | Purity | Reference |
| Patent CN105001044A | Sulfuryl Chloride | FeCl₃ | Glacial Acetic Acid | ~63.3% | >99.5% | [5] |
| Patent Application | Sulfuryl Chloride | Acid (optional) | Organic Solvent | Good | High | [4] |
| Patent CN108586189A | Chlorine Gas | - | Glacial Acetic Acid | ~40.9% | 98.2% | [6] |
Application in Polymer Synthesis: Polyfluorenes
This compound is an excellent monomer for synthesizing polyfluorenes and other conjugated copolymers. The C-Cl bonds can be activated for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new C-C bonds and extend the polymer backbone.[7] Polyfluorenes are a class of polymers known for their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties, making them ideal for optoelectronic applications.[8][9]
Experimental Protocol: Suzuki-Miyaura Polymerization
This generalized protocol describes the synthesis of a polyfluorene derivative via Suzuki-Miyaura cross-coupling. While 2,7-dibromofluorene is more commonly used due to the higher reactivity of the C-Br bond, this compound can be effectively used with appropriate palladium catalysts (e.g., those using N-heterocyclic carbene ligands).[7][10][11]
Materials:
-
This compound derivative (Monomer A)
-
Aryl-diboronic acid or ester derivative (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst system)
-
Base (e.g., 2M aqueous K₂CO₃ or Na₂CO₃ solution)
-
Solvent (e.g., Toluene or THF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
Procedure:
-
In a Schlenk flask, add equimolar amounts of Monomer A (this compound derivative) and Monomer B (e.g., a fluorene-2,7-diboronic acid ester).[12]
-
Add the palladium catalyst (typically 1-2 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., Toluene) and the degassed aqueous base solution via syringe.
-
If the two phases are not mixing well, a phase-transfer catalyst can be added.[13]
-
Heat the reaction mixture to a specified temperature (e.g., 85-90°C) and stir vigorously for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by techniques like GPC to track the increase in molecular weight.
-
After the polymerization is complete, end-cap the polymer chains by adding a monofunctional reagent like phenylboronic acid, followed by a mono-halide like bromobenzene to ensure termination.[12]
-
Cool the mixture to room temperature and pour it into a non-solvent like methanol to precipitate the polymer.
-
Filter the polymer, wash it with methanol and acetone to remove residual catalyst and oligomers, and dry it under vacuum.
Visualization of Polymerization Logic
Caption: Logical flow of Suzuki-Miyaura polymerization.
Applications in Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
Polyfluorenes are renowned for their application as emissive materials in OLEDs, particularly for generating blue light, which is crucial for full-color displays.[8] The rigid backbone of the fluorene unit helps to achieve high photoluminescence efficiency. By copolymerizing this compound derivatives with other aromatic units, the emission color, charge transport properties, and overall device efficiency can be finely tuned.[1][14]
Organic Solar Cells (OSCs)
In OSCs, fluorene-based copolymers can act as either the electron donor or electron acceptor material in the active layer.[15] Their broad absorption spectra and good charge mobility contribute to efficient light harvesting and charge separation, which are critical for photovoltaic performance.[16][17]
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 5. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 20.210.105.67 [20.210.105.67]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scitechdaily.com [scitechdaily.com]
- 16. Collection - 2,7-Diaminofluorene-Based Organic Dyes for Dye-Sensitized Solar Cells: Effect of Auxiliary Donor on Optical and Electrochemical Properties - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 17. 2,7-Diaminofluorene-based organic dyes for dye-sensitized solar cells: effect of auxiliary donor on optical and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Chlorination of Fluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chlorination of fluorene, a key starting material in the synthesis of various functionalized molecules, including active pharmaceutical ingredients. The protocols outlined below describe methods for the selective chlorination of fluorene at different positions on its aromatic rings and at the C9 position, yielding mono- and di-chlorinated products.
Data Presentation
The following tables summarize the quantitative data for the various chlorination procedures described in this document, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Summary of Reaction Conditions for the Chlorination of Fluorene
| Product | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
| 2,7-Dichlorofluorene | Fluorene, Sulfuryl Chloride | Iron (III) Chloride | Glacial Acetic Acid | 16-20, then 95 | 2.5 |
| This compound | Fluorene, Chlorine gas | None | Glacial Acetic Acid | 40 | 2 |
| 9,9-Dichlorofluorene | Fluorene, Carbon Tetrachloride, Aqueous Base | Tetrabutylammonium Bromide | Biphasic: CCl₄/H₂O | 25-40 | Not specified |
| 2-Chlorofluorene / this compound | Fluorene, N-Chlorosuccinimide (NCS) | None | Aqueous/HCl | Room Temperature | 1.5-3 |
Table 2: Yields and Product Information for the Chlorination of Fluorene
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference |
| This compound | C₁₃H₈Cl₂ | 235.11 | 63.3 | |
| This compound | C₁₃H₈Cl₂ | 235.11 | 40.9 | |
| 9,9-Dichlorofluorene | C₁₃H₈Cl₂ | 235.11 | 51.9 | [1] |
| 2-Chlorofluorene | C₁₃H₉Cl | 200.66 | 75-96 (general for arenes) |
Experimental Protocols
Detailed methodologies for the key chlorination experiments are provided below.
Protocol 1: Synthesis of this compound using Sulfuryl Chloride
This protocol describes the dichlorination of fluorene at the 2 and 7 positions using sulfuryl chloride as the chlorinating agent and iron (III) chloride as a catalyst in a glacial acetic acid solvent.
Materials:
-
Fluorene
-
Glacial Acetic Acid
-
Iron (III) Chloride (FeCl₃)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Deionized Water
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Heating mantle with temperature controller
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, add fluorene and glacial acetic acid in a mass-to-volume ratio of 1:2.5 (g/mL).
-
Add a catalytic amount of iron (III) chloride to the mixture.
-
Cool the flask in an ice bath to 16°C.
-
While maintaining the temperature below 20°C, slowly add 1.6 times the mass of fluorene in sulfuryl chloride dropwise from a dropping funnel.
-
After the addition is complete, allow the reaction to stir at this temperature for 2 hours.
-
After the 2-hour stirring period, heat the reaction mixture to 95°C and maintain this temperature for 30 minutes.
-
Slowly cool the mixture to 20°C.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with 1000 mL of deionized water.
-
Dry the solid product to obtain this compound. The reported yield for this procedure is 63.3%.
Protocol 2: Synthesis of 9,9-Dichlorofluorene via Phase Transfer Catalysis
This protocol outlines the chlorination of the acidic protons at the C9 position of fluorene to yield 9,9-dichlorofluorene. This method utilizes a phase transfer catalyst to facilitate the reaction between reactants in immiscible phases. Common chlorinating agents like sulfuryl chloride and NCS are not suitable for this transformation as they favor substitution on the aromatic rings.[1]
Materials:
-
Fluorene
-
Carbon Tetrachloride (CCl₄)
-
Aqueous base (e.g., sodium hydroxide solution)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Reaction vessel suitable for biphasic reactions with vigorous stirring
-
Separatory funnel
Procedure:
-
Dissolve fluorene in carbon tetrachloride in a reaction vessel.
-
Add the aqueous base solution to the organic phase.
-
Add the tetrabutylammonium bromide catalyst to the biphasic mixture.
-
Stir the mixture vigorously to ensure maximum interfacial contact between the two phases.
-
Maintain the reaction temperature between 25°C and 40°C.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 9,9-dichlorofluorene.
-
Purify the product by recrystallization or column chromatography. A reported yield for a similar procedure is 51.9%.[1]
Protocol 3: General Procedure for the Chlorination of Fluorene using N-Chlorosuccinimide (NCS)
This protocol provides a general and adaptable method for the chlorination of fluorene using N-chlorosuccinimide (NCS) in an aqueous medium with hydrochloric acid. This method is effective for the chlorination of various aromatic compounds and can be optimized for the synthesis of 2-chlorofluorene or this compound by adjusting the stoichiometry of NCS.
Materials:
-
Fluorene
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Reaction vessel with magnetic stirring
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Separatory funnel
Procedure for Monochlorination (e.g., 2-Chlorofluorene):
-
In a reaction vessel, suspend finely powdered fluorene (0.01 mol) in 10-15 mL of deionized water with vigorous stirring at room temperature (25°C).
-
To this suspension, add an aqueous solution of NCS (0.005 mol).
-
Slowly add concentrated HCl (2 mL) dropwise over 15 minutes.
-
Continue stirring at room temperature for 1.5-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, extract the mixture with a suitable organic solvent.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to isolate 2-chlorofluorene.
Procedure for Dichlorination (e.g., this compound):
-
To achieve dichlorination, the amount of NCS and HCl should be increased. A typical starting point would be to use at least 2 equivalents of NCS relative to fluorene. The reaction time may also need to be extended. Optimization of the specific stoichiometry and reaction time will be required to maximize the yield of the desired 2,7-dichloro product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the general mechanism of electrophilic aromatic chlorination.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General mechanism of electrophilic aromatic chlorination of fluorene.
References
Application Notes: Synthesis and Utility of 2,7-Diarylfluorene Derivatives as Advanced Fluorescent Probes
Introduction
Fluorene and its derivatives are a significant class of compounds in the development of fluorescent materials due to their rigid, planar structure, high fluorescence quantum yields, and exceptional photostability.[1] Specifically, 2,7-disubstituted fluorenes offer a versatile platform for creating fluorescent probes with tunable photophysical properties. By introducing various aryl groups at the 2 and 7 positions through palladium-catalyzed cross-coupling reactions, researchers can modulate the emission color, quantum yield, and sensitivity of the resulting probes.[2] This document provides detailed protocols for the synthesis of 2,7-diarylfluorene derivatives from 2,7-dichlorofluorene and discusses their potential applications as fluorescent probes for researchers in materials science, chemical biology, and drug development.
The core synthetic strategy revolves around the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the synthesis of complex fluorescent probes.
Applications
Fluorescent probes based on the 2,7-diarylfluorene scaffold have a broad range of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Their high quantum yields and blue emission make them excellent candidates for emitter materials in OLEDs.[2]
-
Biological Imaging: When functionalized with specific recognition moieties, these probes can be used for imaging ions and biomolecules in living cells.[4][5][6]
-
Chemosensors: The fluorescence of 2,7-diarylfluorene derivatives can be sensitive to the presence of specific analytes, such as metal ions or nitroaromatic compounds, enabling their use as chemosensors.
Data Presentation: Photophysical Properties of 2,7-Diarylfluorene Derivatives
The photophysical properties of 2,7-diarylfluorene derivatives are highly dependent on the nature of the aryl substituents. The following table summarizes representative data for a series of 9,9'-bis-(alkyl)-2,7-diarylfluorenes.
| Compound | Aryl Substituent (R) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (ΦF) |
| 1 | Phenyl | 350 | 376 | 0.87 |
| 2 | 4-Methylphenyl | 352 | 382 | 0.65 |
| 3 | 4-Methoxyphenyl | 355 | 404 | 0.53 |
| 4 | 4-Fluorophenyl | 350 | 380 | 0.72 |
| 5 | 4-(Trifluoromethyl)phenyl | 351 | 416 | 0.12 |
| 6 | 4-Cyanophenyl | 358 | 414 | 0.23 |
Data is representative and compiled from literature for similar 2,7-diarylfluorene derivatives.[2]
Experimental Protocols
Protocol 1: Synthesis of 2,7-Diaryl-9,9-dialkylfluorene via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 2,7-diaryl-9,9-dialkylfluorene from 2,7-dichloro-9,9-dialkylfluorene and an arylboronic acid.
Materials:
-
2,7-Dichloro-9,9-dialkylfluorene (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 2,7-dichloro-9,9-dialkylfluorene (1.0 eq), the desired arylboronic acid (2.2 eq), potassium carbonate (4.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via cannula or syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,7-diaryl-9,9-dialkylfluorene.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic workflow for a 2,7-diarylfluorene fluorescent probe.
Caption: Proposed 'Turn-On' signaling mechanism for a metal ion probe.
References
Synthesis of 2,7-dichloro-9-fluorenone from 2,7-Dichlorofluorene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of 2,7-dichloro-9-fluorenone from its precursor, 2,7-Dichlorofluorene. The protocols are based on established methods and are intended to guide researchers in the efficient and high-yield production of this important chemical intermediate.
Introduction
2,7-dichloro-9-fluorenone is a key building block in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. The oxidation of the methylene bridge in this compound to a carbonyl group is a critical transformation. This document outlines a robust and high-yielding protocol for this oxidation reaction.
Reaction Scheme
The synthesis involves the oxidation of this compound to 2,7-dichloro-9-fluorenone. A common and effective method utilizes potassium hydroxide in tetrahydrofuran (THF) with atmospheric oxygen serving as the oxidant.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dichlorofluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,7-Dichlorofluorene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most reported methods for synthesizing this compound involve the direct chlorination of fluorene using various chlorinating agents. The three main approaches include:
-
Using Chlorine Gas: Bubbling chlorine gas through a solution of fluorene in a solvent like glacial acetic acid, often in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃).[1]
-
Using Sulfuryl Chloride (SO₂Cl₂): Reacting fluorene with sulfuryl chloride in a suitable solvent.[1][2][3] This method is often preferred due to the easier handling of sulfuryl chloride compared to chlorine gas and can result in higher yields.[3]
-
Using N-Chlorosuccinimide (NCS): Employing NCS as the chlorinating agent in a solvent like acetic acid. However, NCS can be a more expensive reagent.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthesis method and the optimization of reaction conditions.
-
The traditional method using chlorine gas in glacial acetic acid typically results in a yield of around 35-41%.[3][4]
-
Using sulfuryl chloride as the chlorinating agent has been shown to significantly improve the yield, with reported yields as high as 63.3%.[3]
-
A method utilizing manganese dioxide (MnO₂) and hydrochloric acid has been reported to achieve a yield of up to 65%.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the chlorination of fluorene can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of the starting material (fluorene) and the formation of the product (this compound) and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of the relative amounts of starting material, product, and impurities.[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete reaction, formation of side products, and suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction by TLC or HPLC until the starting material is consumed. - Increase reaction temperature: Cautiously increase the temperature, but be aware that this may also promote side reactions. For the sulfuryl chloride method, a heating step to 95°C after the initial reaction can improve conversion.[3] |
| Suboptimal Reagent Stoichiometry | - Adjust the molar ratio of the chlorinating agent: For dichlorination, at least two equivalents of the chlorinating agent are required. For the sulfuryl chloride method, a fluorene to sulfuryl chloride mass ratio of 1:1.6 has been reported to be effective.[3] |
| Poor Quality of Reagents | - Use high-purity starting materials: Impurities in the starting fluorene can lead to side reactions and lower yields. - Ensure the activity of the chlorinating agent: Use fresh or properly stored chlorinating agents. |
| Inefficient Mixing | - Ensure vigorous and consistent stirring: Inadequate mixing can lead to localized high concentrations of the chlorinating agent, promoting side reactions. |
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with impurities. What are the common side products and how can I minimize their formation?
A: The primary impurities in the synthesis of this compound are typically mono-chlorinated fluorene (2-chlorofluorene) and other dichlorinated isomers.
| Potential Cause | Recommended Solution |
| Incomplete Dichlorination | - Increase the amount of chlorinating agent: Ensure at least two equivalents of the chlorinating agent are used. - Increase reaction time and/or temperature: Allow the reaction to proceed to completion to ensure full dichlorination. |
| Over-chlorination or Isomer Formation | - Control the reaction temperature: The chlorination of fluorene is an exothermic reaction. Maintaining a controlled temperature, for instance between 16-20°C during the addition of sulfuryl chloride, can improve selectivity.[3] - Slow addition of the chlorinating agent: Adding the chlorinating agent dropwise over a period of time (e.g., 1-2 hours for the sulfuryl chloride method) helps to control the reaction rate and minimize the formation of undesired isomers.[2] |
| Presence of Moisture | - Use anhydrous solvents and reagents: Water can react with some chlorinating agents and affect the outcome of the reaction. |
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the crude this compound. What is the best method for purification?
A: The most common and effective method for purifying this compound is recrystallization.
| Recommended Solution | Experimental Details |
| Recrystallization | - Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol and hexanes have been reported as suitable solvents. - Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to form pure crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried. |
| Washing | - Aqueous Wash: Washing the crude product with water can help remove any remaining acid or water-soluble impurities. Adjusting the pH to 7-8 with a base after the reaction can also aid in purification.[2] |
Experimental Protocols
Method 1: Synthesis of this compound using Sulfuryl Chloride
This protocol is based on a method reported to achieve a high yield of this compound.[3]
Materials:
-
Fluorene
-
Glacial Acetic Acid
-
Sulfuryl Chloride (SO₂Cl₂)
-
Ferric Chloride (FeCl₃) (catalyst)
-
Water
Procedure:
-
In a reaction vessel, dissolve fluorene in glacial acetic acid (e.g., a mass-to-volume ratio of 1:2.5 g/mL).
-
Add a catalytic amount of ferric chloride.
-
Cool the mixture to 16°C.
-
While maintaining the temperature below 20°C, slowly add sulfuryl chloride (approximately 1.6 times the mass of fluorene) dropwise over 1-2 hours.
-
After the addition is complete, stir the reaction mixture at this temperature for an additional 2 hours.
-
Heat the reaction mixture to 95°C and maintain this temperature for 30 minutes.
-
Slowly cool the mixture to 20°C to allow for crystallization.
-
Filter the solid product.
-
Wash the filter cake with water.
-
Dry the product to obtain this compound.
Method 2: Synthesis of this compound using Chlorine Gas
This protocol is a more traditional method for the synthesis of this compound.[4]
Materials:
-
Fluorene
-
Glacial Acetic Acid
-
Chlorine Gas (Cl₂)
-
Ferric Chloride (FeCl₃) (catalyst)
Procedure:
-
Dissolve fluorene in glacial acetic acid in a reaction vessel.
-
Add a catalytic amount of ferric chloride.
-
Heat the mixture to 40°C.
-
Bubble chlorine gas through the stirred reaction mixture.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Stop the flow of chlorine gas and continue stirring at 40°C for 2 hours.
-
Heat the mixture to reflux until the solution becomes clear.
-
Cool the solution to room temperature to induce crystallization.
-
Filter the solid product.
-
Dry the product to obtain this compound.
Data Summary
| Synthesis Method | Chlorinating Agent | Solvent | Catalyst | Temperature | Reported Yield |
| Method 1 | Sulfuryl Chloride | Glacial Acetic Acid | Ferric Chloride | 16-20°C, then 95°C | ~63.3%[3] |
| Method 2 | Chlorine Gas | Glacial Acetic Acid | Ferric Chloride | 40°C | ~35-41%[3][4] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 3. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
minimizing side products in the chlorination of fluorene
Welcome to the technical support center for the chlorination of fluorene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side products and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinated products of fluorene?
A1: The primary products of fluorene chlorination depend on the reaction conditions and the stoichiometry of the chlorinating agent. The most commonly synthesized products are 2-chlorofluorene (monochlorination), 2,7-dichlorofluorene (dichlorination), and 9,9-dichlorofluorene (chlorination at the methylene bridge).
Q2: Which chlorinating agents are typically used for the chlorination of fluorene?
A2: Common chlorinating agents for fluorene include sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent can significantly influence the selectivity and outcome of the reaction.
Q3: What are the major side products in the chlorination of fluorene?
A3: Side products can include a mixture of undesired isomers (e.g., other dichlorofluorene isomers besides the 2,7-isomer), over-chlorinated products (e.g., trichloro- or tetrachlorofluorenes), and products chlorinated at the C9 position when aromatic substitution is desired.[1] In some cases, oxidation of the C9 position can lead to the formation of 9-fluorenone.[2]
Q4: How can I monitor the progress of my chlorination reaction?
A4: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] These methods allow you to track the consumption of the starting material and the formation of the desired product and any side products.
Troubleshooting Guides
Issue 1: Formation of Over-chlorinated Products (e.g., this compound when 2-Chlorofluorene is desired)
Question: I am trying to synthesize 2-chlorofluorene, but I am getting a significant amount of this compound. How can I improve the selectivity for monochlorination?
Answer: Achieving selective monochlorination requires careful control of the reaction conditions to prevent the second chlorination from occurring.
| Potential Cause | Recommended Solution | Experimental Details | Citation |
| Incorrect Stoichiometry | Use a stoichiometric amount or a slight deficit of the chlorinating agent relative to fluorene. | Start with a 1:0.9 molar ratio of fluorene to your chlorinating agent and incrementally increase if conversion is low. | [1] |
| High Reaction Temperature | Maintain a low and consistent reaction temperature to reduce the rate of the second chlorination. | Conduct the reaction at a lower temperature, for example, 16-20°C. Using an ice bath can help manage any exotherms. | [1][3] |
| Inefficient Mixing | Ensure homogeneous mixing to avoid localized high concentrations of the chlorinating agent. | Use a mechanical stirrer for efficient mixing throughout the reaction. | [1] |
Issue 2: Formation of Undesired Dichlorofluorene Isomers
Question: My goal is to synthesize this compound, but my product is contaminated with other dichlorinated isomers. How can I improve the regioselectivity?
Answer: The formation of the 2,7-isomer is favored due to the directing effects of the first chlorine atom. However, other isomers can form. Optimizing the catalyst and reaction conditions can enhance selectivity.
| Potential Cause | Recommended Solution | Experimental Details | Citation |
| Suboptimal Catalyst | Use a Lewis acid catalyst like iron(III) chloride (FeCl₃) to direct the chlorination to the 2 and 7 positions. | Add a catalytic amount of anhydrous FeCl₃ to the reaction mixture. | [3][4] |
| Inappropriate Solvent | Use a solvent that favors the desired regioselectivity. | Glacial acetic acid is commonly used for the synthesis of this compound. Chlorinated hydrocarbons like dichloromethane can also be employed. | [3][4] |
| Reaction Temperature | Control the temperature to favor the thermodynamically more stable 2,7-isomer. | A temperature range of 20-35°C is often effective for the synthesis of this compound using sulfuryl chloride. | [4] |
Issue 3: Chlorination at the C9 Position Instead of the Aromatic Ring
Question: I am observing chlorination at the methylene bridge (C9) when I want to chlorinate the aromatic rings. How can I prevent this?
Answer: Chlorination at the C9 position versus the aromatic rings proceeds through different mechanisms. Aromatic chlorination is an electrophilic substitution, while chlorination at C9 can occur via a radical or carbanionic pathway.
| Potential Cause | Recommended Solution | Experimental Details | Citation |
| Radical Reaction Conditions | Avoid conditions that promote radical formation, such as UV light or radical initiators, when aromatic substitution is desired. | Conduct the reaction in the dark and avoid using radical initiators. | [4][5] |
| Use of an Inappropriate Chlorinating Agent | Use chlorinating agents and conditions that favor electrophilic aromatic substitution. | Sulfuryl chloride or chlorine gas in the presence of a Lewis acid catalyst are suitable for aromatic chlorination. | [3][4] |
| Basic Conditions | Avoid strong bases that can deprotonate the C9 position, making it susceptible to chlorination. | Use acidic or neutral reaction conditions. For example, using glacial acetic acid as a solvent. | [3][4] |
Quantitative Data Presentation
The following tables summarize the yield of chlorinated fluorene products under different reaction conditions.
Table 1: Synthesis of this compound
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Chlorine Gas | - | Acetic Acid | 40 | 2 | 40.9 | [6] |
| Sulfuryl Chloride | Iron(III) Chloride | Glacial Acetic Acid | 16-20 | 2 | 63.3 | [3] |
| Sulfuryl Chloride | - | Dichloromethane | 20-35 | 1-3 | Good | [4] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using Sulfuryl Chloride[3]
This protocol aims to produce this compound with a good yield by controlling the reaction temperature and using a Lewis acid catalyst.
-
Reaction Setup: In a suitable reaction vessel, add fluorene and glacial acetic acid in a mass-to-volume ratio of 1:2.5 (g/mL).
-
Catalyst Addition: Add a catalytic amount of iron(III) chloride.
-
Cooling: Cool the mixture to 16°C.
-
Addition of Chlorinating Agent: While maintaining the temperature below 20°C, slowly add 1.6 times the mass of fluorene of sulfuryl chloride.
-
Reaction: After the addition is complete, allow the reaction to proceed for 2 hours at this temperature.
-
Work-up:
-
Warm the reaction mixture to 95°C and hold for 30 minutes.
-
Slowly cool the mixture to 20°C.
-
Filter the resulting solid.
-
Wash the filter cake with water.
-
Dry the solid to obtain this compound.
-
Protocol 2: Synthesis of this compound using Chlorine Gas[6]
This protocol describes the synthesis of this compound using chlorine gas in acetic acid.
-
Reaction Setup: In a four-necked flask, combine fluorene and glacial acetic acid.
-
Temperature Control: Maintain the internal temperature at 40°C.
-
Chlorination: Introduce chlorine gas into the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress using high-performance liquid chromatography (HPLC).
-
Reaction Completion: Once the starting material is consumed, stop the flow of chlorine gas.
-
Post-Reaction: Continue stirring at 40°C for 2 hours.
-
Work-up:
-
Heat the mixture to reflux until the solution is clear.
-
Cool to room temperature to allow the product to crystallize.
-
Filter the solid product.
-
Dry the solid to yield this compound.
-
Visualizations
Caption: General workflow for the chlorination of fluorene.
Caption: Troubleshooting guide for side product formation.
Caption: Regioselectivity in the chlorination of fluorene.
References
- 1. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 5. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,7-Dichlorofluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of crude 2,7-Dichlorofluorene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude this compound typically arise from the synthesis process, which often involves the chlorination of fluorene. These impurities may include:
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Unreacted Fluorene: The starting material for the synthesis.
-
Monochloro Isomers: Such as 2-chlorofluorene, resulting from incomplete chlorination.
-
Other Dichloro Isomers: Positional isomers of dichlorofluorene that may form alongside the desired 2,7-isomer.
-
Over-chlorinated Products: Trichlorofluorenes or other more highly chlorinated species.
-
Residual Solvents and Reagents: From the synthesis and initial workup steps.
Q2: Which purification technique is most suitable for my crude this compound?
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities when the crude product is relatively pure.
-
Column Chromatography is ideal for separating mixtures with multiple components, such as isomers and unreacted starting materials.
-
Sublimation is a useful technique for obtaining very high purity material, particularly for removing non-volatile impurities.
Q3: How can I monitor the purity of my this compound during purification?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring purity.
-
TLC provides a quick qualitative assessment of the number of components in a mixture.
-
HPLC offers quantitative data on the purity of the sample and the relative amounts of different impurities.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Employ a co-solvent system: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then heat to redissolve and cool slowly. |
| Poor Crystal Yield | Too much solvent was used. The cooling process was too rapid. The compound is significantly soluble in the cold solvent. | Concentrate the solution by boiling off some solvent and allow it to cool again. Cool the flask more slowly to encourage crystal growth. Place the flask in an ice bath to minimize solubility. |
| No Crystals Form | The solution is not supersaturated. The solution is too dilute. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. Evaporate some of the solvent to increase the concentration. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | The solvent system (mobile phase) is too polar. The column was not packed properly (channeling). The sample was loaded in too large a volume of solvent. | Decrease the polarity of the mobile phase. A common starting point for non-polar compounds like this compound is a high percentage of a non-polar solvent like hexanes with a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. Ensure the column is packed uniformly without air bubbles or cracks. Dissolve the sample in the minimum amount of the mobile phase before loading. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexanes and gradually increase the percentage of dichloromethane or ethyl acetate. |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Always keep the solvent level above the top of the stationary phase. If the column runs dry, the separation will be compromised. |
| Streaking of Spots on TLC Analysis of Fractions | The sample was overloaded on the column. The compound is sparingly soluble in the mobile phase. | Use a larger column or load less sample. Choose a mobile phase in which the compound is more soluble, or consider a different stationary phase. |
Sublimation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Sublimate Forms | The temperature is too low. The vacuum is not sufficient. | Gradually increase the temperature of the sublimation apparatus. Ensure the vacuum pump is pulling a sufficiently low pressure. |
| Product Decomposes | The temperature is too high. | Reduce the temperature and/or improve the vacuum to allow sublimation at a lower temperature. |
| Slow Sublimation Rate | The surface area of the crude material is too small. The distance between the crude material and the cold finger is too large. | Grind the crude material into a fine powder to increase its surface area. Optimize the setup of the sublimation apparatus to minimize the distance the vapor has to travel. |
Quantitative Data Summary
While specific quantitative data for the purification of this compound can vary based on the initial purity of the crude material, the following table provides illustrative examples of purity improvements that can be expected with different techniques.
| Purification Technique | Initial Purity (Illustrative) | Final Purity (Illustrative) | Key Parameters |
| Recrystallization | 95% | >99% | Solvent: Ethanol/Water co-solvent system. |
| Column Chromatography | 85-90% | >99.5% | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Dichloromethane gradient. |
| Sublimation | >98% | >99.9% | Conditions: High vacuum (e.g., <0.1 mmHg), elevated temperature (e.g., 100-120 °C). |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at its boiling point. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Column Chromatography of Crude this compound
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexanes or a mixture with a low percentage of dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the non-polar mobile phase, collecting fractions in test tubes or flasks.
-
Monitor the elution of compounds using TLC. This compound, being relatively non-polar, will elute with a non-polar mobile phase. More polar impurities will require a more polar mobile phase to elute.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of dichloromethane in hexanes) to elute more strongly retained compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Sublimation of this compound
-
Apparatus Setup:
-
Place the crude this compound at the bottom of a sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Connect the apparatus to a high-vacuum pump.
-
-
Sublimation:
-
Once a high vacuum is achieved, begin to cool the cold finger by circulating cold water through it.
-
Gently heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath. The temperature should be high enough for the compound to sublime but below its melting point.
-
-
Collection:
-
The purified this compound will deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully break the vacuum and remove the cold finger.
-
Scrape the purified crystals from the cold finger onto a watch glass.
-
Visualizations
Technical Support Center: 2,7-Dichlorofluorene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-Dichlorofluorene. The content is designed to address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the direct chlorination of fluorene. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂), and a combination of manganese dioxide (MnO₂) with concentrated hydrochloric acid (HCl).[1][2][3] The choice of reagent can impact yield, safety, and the impurity profile.
Q2: I'm observing a significant amount of mono-chlorinated fluorene in my reaction mixture. How can I increase the yield of the desired 2,7-dichloro product?
A2: Incomplete dichlorination is a common issue. To drive the reaction towards the desired product, consider the following:
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Stoichiometry of the Chlorinating Agent: Ensure you are using a sufficient excess of the chlorinating agent. For instance, when using sulfuryl chloride, employing at least two equivalents is crucial.[4]
-
Reaction Time: The reaction may require a longer duration to achieve complete dichlorination. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted side products. A controlled temperature, for example between 16-20°C when using sulfuryl chloride in glacial acetic acid, has been shown to be effective.[1]
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?
A3: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Here are some common troubleshooting steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For sterically hindered substrates or less reactive aryl chlorides, specialized ligands such as those from the Buchwald series (e.g., SPhos, XPhos) may be necessary to facilitate the catalytic cycle.
-
Base Selection: The strength and solubility of the base play a crucial role. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the prevalence of side reactions.
-
Solvent and Degassing: The reaction is sensitive to oxygen. Ensure that the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst and phosphine ligands. Common solvent systems include toluene/water, dioxane/water, and THF/water mixtures.
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Reaction Temperature: A temperature of around 100°C is often employed for these couplings.[5] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but excessive heat can lead to catalyst decomposition.
Q4: I am struggling with the purification of my this compound derivative. What are the recommended methods?
A4: Purification of this compound and its derivatives is typically achieved through recrystallization or column chromatography.
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Recrystallization: This is an effective method for purifying solid products. The choice of solvent is key; the compound should be highly soluble at an elevated temperature and sparingly soluble at room temperature.[6][7] Common solvents for recrystallizing fluorene derivatives include ethanol, ethyl acetate, and hexane.[8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard technique. The eluent system will depend on the polarity of your derivative. A gradient of hexane and ethyl acetate is a common starting point.
Troubleshooting Guides
Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Insufficient chlorinating agent. | Increase the molar ratio of the chlorinating agent to fluorene.[4] |
| Low reaction temperature leading to slow conversion. | Gradually increase the reaction temperature while monitoring for side product formation. A temperature of 16-20°C is recommended with sulfuryl chloride.[1] | |
| Premature work-up. | Monitor the reaction by TLC or GC to ensure completion before quenching. | |
| Formation of Over-chlorinated Products | Excess of chlorinating agent. | Use a stoichiometric amount of the chlorinating agent or perform the reaction at a lower temperature to improve selectivity. |
| High reaction temperature. | Maintain a lower reaction temperature to minimize over-chlorination. | |
| Presence of Mono-chlorinated Impurities | Insufficient reaction time or amount of chlorinating agent. | Increase the reaction time and/or the amount of chlorinating agent and monitor the reaction progress.[4] |
Suzuki-Miyaura Coupling of this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable activation. |
| Inappropriate base. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous if required. | |
| Presence of oxygen. | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) or using freeze-pump-thaw cycles. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure. |
| Inefficient catalyst system. | Use a Pd(0) source directly or a pre-catalyst to avoid side reactions during the in-situ reduction of Pd(II). | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of water. | Use anhydrous solvents and reagents if the reaction is sensitive to water. |
| Harsh reaction conditions. | Lower the reaction temperature or use a milder base. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuryl Chloride
This protocol is adapted from a patented procedure.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add fluorene (1 equivalent) and glacial acetic acid (a mass volume ratio of 1:2.5 g/ml).
-
Catalyst Addition: Add iron trichloride (FeCl₃) as a catalyst.
-
Cooling: Cool the mixture to 16°C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.6 times the mass of fluorene) dropwise, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, allow the reaction to stir for 2 hours at this temperature.
-
Heating and Cooling: Heat the mixture to 95°C for 30 minutes, then slowly cool it down to 20°C.
-
Isolation: Filter the resulting solid and wash the filter cake with water.
-
Drying: Dry the solid to obtain this compound.
Table 1: Influence of Reaction Conditions on the Yield of this compound
| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Sulfuryl Chloride | Glacial Acetic Acid | FeCl₃ | 16-20 | ~63 | [1] |
| Chlorine Gas | Glacial Acetic Acid | - | 40 | 40.9 | [2] |
| Conc. HCl / MnO₂ | Acetic Anhydride | - | 35-38 | ~65 | [3] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Reaction Scheme for the Synthesis of Lumefantrine Intermediate
Caption: Simplified reaction pathway from this compound to a key intermediate in Lumefantrine synthesis.
References
- 1. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]
- 4. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. scribd.com [scribd.com]
- 8. kb.osu.edu [kb.osu.edu]
Technical Support Center: Optimizing Reaction Conditions for 2,7-Dichlorofluorene Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2,7-Dichlorofluorene. The content is structured to directly address specific issues that may be encountered during Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
The most common and versatile methods for the derivatization of this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds (e.g., creating 2,7-diarylfluorenes) and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds (e.g., creating 2,7-diaminofluorenes).
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?
Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors:
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Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is crucial. For sterically hindered or electron-rich/poor coupling partners, specialized ligands like SPhos or XPhos may be required to achieve high yields.[1][2] The catalyst or ligand may also be degraded due to improper storage or handling.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slow. This step is highly dependent on the choice of base and solvent.
-
Side Reactions: Homocoupling of the boronic acid and dehalogenation of the this compound can consume starting materials and reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by TLC or GC-MS is important to determine the optimal reaction time.
Q3: What are common side products in the Buchwald-Hartwig amination of this compound and how can I minimize them?
A common side reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where a hydrogen atom replaces one or both chlorine atoms on the fluorene core.[3] This becomes more prevalent with certain catalyst systems and reaction conditions. To minimize this:
-
Optimize Ligand Choice: Sterically hindered phosphine ligands can promote the desired C-N bond formation over dehalogenation.[4]
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Weaker bases like cesium carbonate or potassium phosphate may be more suitable for sensitive substrates.[3][5]
-
Control Reaction Temperature: Higher temperatures can sometimes lead to increased side product formation.
Q4: How do I choose the appropriate base for my derivatization reaction?
The choice of base is critical for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
For Suzuki-Miyaura Coupling: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice can depend on the specific substrates and solvent system.
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For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[6] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used.[5][6] The solubility of the base in the chosen solvent is also an important consideration.[6]
Q5: What is the best way to purify the derivatized this compound products?
Purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials, catalyst residues, and side products. The choice of solvent system (eluent) will depend on the polarity of the product. A common starting point for 2,7-diarylfluorenes is a mixture of hexane and ethyl acetate.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining high-purity material. The choice of solvent is crucial and may require some experimentation. For example, 2,7-diaminofluorene derivatives can be recrystallized from ethanol.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling of this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst or ligand. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for better reproducibility. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
| Inefficient transmetalation. | Optimize the base. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and well-dispersed. Use a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, to facilitate the interaction of all components.[8] | |
| Degradation of boronic acid. | Use fresh boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst choice. | Some palladium catalysts are more prone to promoting homocoupling. Trying a different catalyst or ligand combination may help. | |
| Dehalogenation of this compound | Presence of protic impurities. | Ensure all reagents and solvents are anhydrous. |
| Catalyst/ligand system. | Certain phosphine ligands can promote hydrodehalogenation. Experiment with different ligands. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Poor solubility of reagents. | Choose a solvent system in which all reactants are reasonably soluble at the reaction temperature. For biphasic systems, vigorous stirring is essential. |
Buchwald-Hartwig Amination of this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst or ligand. | Use a fresh, high-quality palladium source and ligand. Consider using air-stable pre-catalysts. Perform the reaction under a strict inert atmosphere. |
| Inappropriate base. | The base may be too weak to deprotonate the amine or the palladium-amine complex.[5] If using a weaker base, consider switching to a stronger one like NaOtBu or LHMDS. Conversely, a very strong base might be decomposing your substrate. | |
| Poorly soluble base. | If using an inorganic base, ensure vigorous stirring to maximize its surface area and interaction with the reaction mixture. The particle size of the base can also play a role.[5] | |
| Hydrodehalogenation Side Product | Catalyst system. | Certain catalyst/ligand combinations are more prone to this side reaction. Experiment with different ligands, particularly bulky electron-rich phosphines. |
| Reaction conditions. | High temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer duration. | |
| Incomplete Reaction | Steric hindrance. | If either the amine or the this compound is sterically hindered, the reaction may be slow. In such cases, using a more active catalyst system with a bulky ligand (e.g., XPhos, tBuXPhos) can be beneficial.[9] |
| Insufficient catalyst loading. | For challenging substrates, a higher catalyst loading may be necessary. | |
| Difficulty in Product Purification | Catalyst residue. | After the reaction, a workup procedure involving filtration through a pad of celite or silica gel can help remove palladium residues. |
| Presence of unreacted starting materials. | Optimize the reaction conditions to drive the reaction to completion. Column chromatography is often necessary to separate the product from starting materials. |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (2.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and SPhos to the flask under the inert atmosphere.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,7-bis(4-methoxyphenyl)-9H-fluorene.
Detailed Methodology for Buchwald-Hartwig Amination of this compound with Morpholine
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (2.4 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction flask, followed by the remaining degassed toluene and morpholine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N,N'-(9H-fluorene-2,7-diyl)dimorpholine.
Data Presentation
Table 1: Influence of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 65 |
Note: The data presented in this table is a representative summary based on typical outcomes for similar aryl chloride couplings and should be used as a guideline for optimization.
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield
| Amine | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ (2.5) | Dioxane | 110 | 24 | 35 |
| Morpholine | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | 75 |
| Morpholine | NaOtBu (2.4) | Toluene | 100 | 8 | 94 |
| Aniline | K₃PO₄ (3.0) | Dioxane | 110 | 24 | 68 |
| Aniline | LHMDS (2.5) | THF | 80 | 12 | 88 |
Note: This table illustrates general trends in base effectiveness for the amination of aryl chlorides. Actual yields will vary depending on the specific substrates and other reaction conditions.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: A logical troubleshooting guide for low-yield derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. CN103819347A - Synthetic method of 2,7-diaminofluorene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 2,7-Dichlorofluorene Production Scale-Up
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2,7-Dichlorofluorene synthesis. This compound is a critical intermediate in the production of various compounds, including the antimalarial drug Lumefantrine.[1][2] Scaling its synthesis from the lab bench to pilot or industrial scale presents unique challenges that require careful control over reaction parameters.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question: My reaction is resulting in a low yield of this compound with significant amounts of unreacted fluorene and mono-chlorinated intermediates. How can I improve the conversion?
Answer: Incomplete conversion is a common issue during scale-up, often related to stoichiometry, mixing, and temperature control. The formation of this compound is a common side product when attempting to produce mono-chlorinated fluorene, but achieving the desired dichlorination requires pushing the reaction to completion without generating excessive impurities.[3]
Question: I'm observing a higher-than-expected amount of tri-chlorinated or other over-chlorinated byproducts. What is causing this and how can it be prevented?
Answer: Over-chlorination typically occurs due to poor control over local concentrations of the chlorinating agent or excessive reaction temperatures. The fluorene ring system is activated, making it susceptible to further chlorination once the first two chlorine atoms are in place.[3]
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Incorrect Stoichiometry: Insufficient chlorinating agent (e.g., sulfuryl chloride) added. | Use at least two equivalents of the chlorinating agent. A slight excess may be required at scale, but should be carefully optimized.[1] |
| Inefficient Mixing: Poor agitation in a larger reactor leads to localized areas of low reagent concentration. | Implement a robust mechanical stirrer. Ensure the reactor is properly baffled to create turbulent flow and maintain a homogeneous mixture.[3] | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, especially with less reactive chlorinating agents. | Maintain the reaction temperature within the optimal range (e.g., 20-35°C for sulfuryl chloride), managing any exotherms with an efficient cooling system.[1][4] | |
| Formation of Over-chlorinated Impurities | Poor Reagent Addition: Adding the chlorinating agent too quickly creates localized high concentrations, promoting multiple chlorinations. | Add the chlorinating agent dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours) to maintain a low instantaneous concentration.[1] |
| High Reaction Temperature: Increased temperature can accelerate the rate of the third chlorination, reducing selectivity. | Strictly control the internal reaction temperature. Utilize a reactor jacket with a cooling fluid to dissipate heat generated during the exothermic reaction.[3] | |
| Difficult Product Isolation / Purification | Solvent Selection: The chosen solvent may not be ideal for crystallization or precipitation at a larger scale. | Hexanes are often used to precipitate the product from the reaction residue. Ensure sufficient volume is used and allow adequate time for crystallization.[1] |
| Residual Acidity: Acidic residue from the reaction can interfere with isolation and downstream processing. | After the initial work-up, wash the crude product with water and adjust the pH to 7-8 with a suitable base to neutralize any remaining acid.[1] | |
| Safety Hazards | Handling of Reagents: Chlorine gas is highly reactive and dangerous, while sulfuryl chloride is corrosive and releases toxic fumes.[1][5] | Prefer sulfuryl chloride over chlorine gas for better handling on an industrial scale.[1] Always work in a well-ventilated area (e.g., fume hood or ventilated enclosure) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] |
| Thermal Runaway: The chlorination reaction is exothermic and can lead to a rapid temperature increase if not controlled. | Ensure the reactor is equipped with an adequate cooling system and a temperature probe. Add the chlorinating agent slowly to control the rate of heat generation. |
Quantitative Data: Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of this compound using sulfuryl chloride, based on patented lab-scale processes. These parameters serve as a starting point for scale-up optimization.
| Parameter | Value / Range | Source(s) |
| Reactants | Fluorene, Sulfuryl Chloride | [1][4] |
| Catalyst | Ferric Trichloride (optional, but recommended) | [4] |
| Solvent | Dichloromethane, Glacial Acetic Acid | [1][4] |
| Fluorene : Sulfuryl Chloride (molar ratio) | 1 : 2 (or slight excess of SO2Cl2) | [1] |
| Fluorene : Solvent (mass/volume ratio) | 1g : 2.5mL (Glacial Acetic Acid) | [4] |
| Reaction Temperature | 16 - 35°C | [1][4] |
| Addition Time (Sulfuryl Chloride) | 1 - 2 hours | [1] |
| Reaction Time (Post-addition) | 1 - 3 hours | [1] |
| Yield (Reported) | ~63% | [4] |
| Purity (Reported) | >99.5% | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sulfuryl Chloride
This protocol is adapted from established methods and is suitable for scaling.[1][4]
Materials:
-
Fluorene
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or Glacial Acetic Acid
-
Ferric Trichloride (FeCl₃, catalyst)
-
Hexanes
-
Deionized Water
-
Sodium Bicarbonate solution (or other suitable base)
Procedure:
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge the fluorene and the solvent (e.g., dichloromethane).
-
Dissolution: Stir the mixture at room temperature (20-35°C) until the fluorene is completely dissolved.
-
Catalyst Addition: Add a catalytic amount of ferric trichloride to the mixture.
-
Reagent Addition: Slowly add sulfuryl chloride (2.0 equivalents) to the reaction mixture via the addition funnel over 1-2 hours. Maintain the internal temperature below 35°C using a cooling bath.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 1-3 hours at 20-35°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, distill off the solvent (e.g., dichloromethane). If excess sulfuryl chloride is present, it can be removed by heating the residue to 80-90°C.[1]
-
Product Precipitation: Cool the residue and add hexanes. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation of the product.
-
Filtration and Washing: Filter the solid product and wash the filter cake with fresh hexanes to remove soluble impurities.
-
Neutralization: Resuspend the wet cake in deionized water and adjust the pH to 7-8 using a base (e.g., sodium bicarbonate solution) to neutralize residual acid.
-
Final Isolation: Filter the neutralized solid, wash with deionized water, and dry under vacuum to obtain this compound as a solid.
Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Troubleshooting logic for purity issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this reaction? A1: The two most critical parameters are temperature and the rate of addition of the chlorinating agent. The reaction is exothermic, and poor heat management can lead to a rise in temperature, which in turn promotes the formation of undesirable over-chlorinated side products.[3] Similarly, adding the chlorinating agent too quickly can create localized "hot spots" of high concentration, also leading to reduced selectivity. Efficient mixing is crucial to mitigate both of these issues.
Q2: Which chlorinating agent is recommended for industrial-scale production? A2: While chlorine gas can be used, it is hazardous and difficult to handle on a large scale.[1] N-chlorosuccinimide is an alternative but is often more expensive.[1] Sulfuryl chloride is generally preferred for scale-up as it is a liquid that is easier to handle and dose accurately compared to a gas, offering a good balance of reactivity, cost-effectiveness, and safety.[1][4]
Q3: What are the primary safety concerns and how should they be managed? A3: The primary safety concerns involve the handling of corrosive and toxic reagents like sulfuryl chloride and acidic reaction mixtures.[5][6] The process generates hydrogen chloride (HCl) gas as a byproduct, which must be scrubbed. All operations should be conducted in a well-ventilated area with appropriate PPE.[7] Furthermore, the exothermic nature of the reaction requires a robust cooling system to prevent a thermal runaway.
Q4: What is the best method for purifying this compound at a large scale? A4: Recrystallization or precipitation is the most common and scalable purification method. The crude product is often precipitated from the reaction mixture by adding an anti-solvent like hexanes.[1] This is effective at removing most impurities. If higher purity is required, a second recrystallization from a suitable solvent system can be performed. Column chromatography is generally not practical for large-scale industrial production.
Q5: Can this process be adapted for continuous flow chemistry? A5: Yes, this type of reaction is an excellent candidate for continuous flow processing. Flow chemistry offers superior heat and mass transfer, allowing for precise control over reaction temperature and residence time.[8] This can significantly improve safety by minimizing the volume of reactive intermediates at any given time and can also lead to higher selectivity and purity, potentially reducing the formation of over-chlorinated byproducts.[8]
References
- 1. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 2. This compound | 7012-16-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. This compound | C13H8Cl2 | CID 251987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. rsc.org [rsc.org]
resolving solubility issues of 2,7-Dichlorofluorene in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,7-Dichlorofluorene in various chemical reactions.
Solubility Profile
The solubility of this compound is a critical factor in its reactivity and handling. Below is a summary of its known solubility in common organic solvents.
| Solvent | Solubility | Temperature | Notes |
| Chloroform (CHCl₃) | Slightly Soluble[1][2] | Room Temperature | - |
| Dichloromethane (CH₂Cl₂ or MDC) | Soluble[3] | Room Temperature | A common solvent for reactions involving this compound. |
| Methanol (MeOH) | Very Slightly Soluble[1][2] | Room Temperature | Solubility increases with heating. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature | A powerful solvent for many organic compounds.[4] |
| Tetrahydrofuran (THF) | Likely Soluble | Room Temperature | Based on the solubility of similar dibromofluorene derivatives. |
| Toluene | Likely Soluble | Room Temperature | Aromatic hydrocarbons are often suitable solvents. |
| 1,4-Dioxane | Likely Soluble | Room Temperature | A common solvent for cross-coupling reactions. |
| Water | Insoluble | Room Temperature | Expected to be poorly soluble in polar protic solvents. |
Note: "Slightly Soluble" and "Soluble" are qualitative terms. It is recommended to perform a small-scale solubility test for your specific reaction concentration.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound, with a focus on resolving solubility-related problems.
General Solubility Issues
Question: My this compound is not dissolving in my reaction solvent. What can I do?
Answer: Several strategies can be employed to improve the solubility of this compound:
-
Solvent Selection: Choose a solvent in which this compound has better solubility. Based on its structure, polar aprotic solvents like DMF, DMSO, or THF, and chlorinated solvents like dichloromethane are good starting points.[1][3][4][5]
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. For instance, in Suzuki reactions, a common system is a mixture of an organic solvent like dioxane or toluene with water.[6] For Sonogashira reactions, if the starting material is not soluble in the amine base (e.g., triethylamine), a co-solvent such as THF, acetone, or ethyl acetate can be added.
-
Heating: Gently heating the reaction mixture can increase the solubility of this compound. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.
-
High-Temperature Ball Milling: For extremely insoluble substrates, solid-state cross-coupling using high-temperature ball milling can be an effective, solvent-free alternative.[7]
Question: I am observing precipitation of my starting material or product during the reaction. How can I address this?
Answer: Precipitation during a reaction can be due to poor solubility of the starting material, intermediates, or the final product.
-
For Starting Material Precipitation: If this compound precipitates, it indicates that the chosen solvent or solvent mixture cannot maintain it in solution at the reaction concentration. Consider the strategies mentioned above, such as using a stronger solvent, a co-solvent system, or increasing the reaction temperature.
-
For Product Precipitation: If the product precipitates as it forms, this can sometimes be advantageous as it can drive the reaction to completion (Le Chatelier's principle). However, it can also lead to encapsulation of the catalyst and incomplete reaction. If this is an issue, a solvent system that dissolves both the reactants and the product should be chosen.
Palladium-Catalyzed Cross-Coupling Reactions
Question: I am setting up a Suzuki-Miyaura coupling with this compound and the reaction is sluggish or fails. Could solubility be the issue?
Answer: Yes, poor solubility of the aryl halide is a common reason for failed or slow Suzuki-Miyaura reactions.[8]
-
Troubleshooting Steps:
-
Solvent System Optimization: For Suzuki reactions, biphasic solvent systems like toluene/water or dioxane/water are frequently used.[6] If this compound has limited solubility in these, consider using a more polar aprotic solvent like DMF.
-
Homogeneous Solution: Aim to achieve a homogeneous solution at the reaction temperature. Even if the starting material is not fully dissolved at room temperature, it may dissolve upon heating.
-
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help facilitate the movement of reactants between the organic and aqueous layers.
-
Ligand Choice: The choice of phosphine ligand can influence the solubility of the palladium complex and its catalytic activity. Bulky, electron-rich ligands are often effective for less reactive aryl chlorides.
-
Question: My Sonogashira coupling of this compound is giving a low yield. How can I improve it?
Answer: Low yields in Sonogashira couplings can be attributed to several factors, including solubility.
-
Troubleshooting Steps:
-
Solvent and Base: The amine base (e.g., triethylamine, diisopropylamine) often serves as the solvent. If this compound is not soluble, a co-solvent is necessary.[5] Common choices include THF, DMF, and dioxane.
-
Degassing: Thoroughly degas the reaction mixture. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[3][9]
-
Catalyst System: Ensure the activity of your palladium catalyst and copper(I) co-catalyst. The formation of a black precipitate (palladium black) indicates catalyst decomposition, which can sometimes be mitigated by changing the solvent or ligand.[3]
-
Question: What are the recommended solvents for a Heck reaction with this compound to avoid solubility problems?
Answer: For Heck reactions, polar aprotic solvents are generally preferred to ensure the solubility of the reactants and the palladium catalyst.
-
Recommended Solvents:
-
DMF (Dimethylformamide): A classic and effective solvent for the Heck reaction due to its high polarity and boiling point.[5][10]
-
NMP (N-Methyl-2-pyrrolidone): Another excellent polar aprotic solvent for Heck reactions.[10]
-
DMAc (N,N-Dimethylacetamide): Similar to DMF and NMP, it can be a good choice.
-
-
Considerations: The choice of base and the reaction temperature are also crucial and are interdependent with the solvent selection. The entire system (substrate, reagent, catalyst, base, and solvent) should be considered for optimal results.
Experimental Protocols
The following are general experimental protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Solubility Determination
A simple method to estimate the solubility of this compound in a given solvent:
-
To a small vial containing a known volume of the solvent (e.g., 1 mL), add a small, pre-weighed amount of this compound (e.g., 1 mg).
-
Stir or sonicate the mixture at a controlled temperature (e.g., room temperature).
-
If the solid dissolves completely, add another pre-weighed portion of the compound.
-
Repeat step 3 until a saturated solution is obtained (i.e., solid material remains undissolved after prolonged stirring/sonication).
-
The approximate solubility can be calculated based on the total amount of dissolved solid in the known volume of solvent.
General Protocol for Suzuki-Miyaura Coupling
References
- 1. Naarini Molbio Pharma [naarini.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Preventing Over-Chlorination in Fluorene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated fluorene derivatives. The following information is intended to help you overcome common challenges, particularly the issue of over-chlorination, and to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common chlorinating agents used for fluorene synthesis, and how do they differ in selectivity?
A1: Several chlorinating agents are used for the synthesis of fluorene derivatives, each with its own reactivity and potential for over-chlorination.
-
Sulfuryl chloride (SO₂Cl₂) is a commonly used reagent that can provide good yields of dichlorinated products, such as 2,7-dichlorofluorene.[1][2] It is often preferred over chlorine gas as it is easier to handle.[1]
-
Chlorine gas (Cl₂) can also be used, often in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) in a solvent such as glacial acetic acid.[1][3] However, chlorine gas is highly reactive and can be dangerous to handle, making it less suitable for large-scale industrial applications.[1]
-
N-chlorosuccinimide (NCS) is another chlorinating agent that has been used for the synthesis of this compound.[1] While effective, NCS is a more expensive reagent compared to sulfuryl chloride.[1]
-
Hypochlorite has also been explored as a chlorinating agent for fluorene.[1]
The choice of chlorinating agent can significantly impact the selectivity of the reaction. Highly reactive agents like chlorine gas may lead to a higher degree of over-chlorination if the reaction conditions are not carefully controlled.
Q2: How can I selectively synthesize this compound and minimize the formation of other isomers and polychlorinated byproducts?
A2: Achieving high selectivity for this compound requires careful control over several reaction parameters:
-
Stoichiometry: Precise control of the molar ratio of the chlorinating agent to fluorene is crucial. For the synthesis of this compound, using approximately two equivalents of the chlorinating agent is a common starting point.[1]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity of the chlorinating agent and improve selectivity. For example, when using sulfuryl chloride, the reaction can be carried out at a controlled temperature of around 16-20°C.[2]
-
Rate of Addition: A slow, dropwise addition of the chlorinating agent to the fluorene solution allows for better control of the reaction and can help to prevent localized areas of high concentration, which can lead to over-chlorination.[1]
-
Solvent: The choice of solvent can influence the reaction's selectivity. Chlorinated hydrocarbons like dichloromethane or dichloroethane, as well as glacial acetic acid, are commonly used.[1][2]
Q3: What role does the solvent play in controlling the chlorination of fluorene?
A3: The solvent plays a multifaceted role in the chlorination of fluorene:
-
Solubility: The solvent must be able to dissolve fluorene to ensure a homogeneous reaction mixture.
-
Polarity: The polarity of the solvent can influence the rate and selectivity of the electrophilic aromatic substitution reaction.
-
Inertness: The solvent should be inert under the reaction conditions and not react with the chlorinating agent or the starting material. Commonly used solvents include glacial acetic acid and chlorinated hydrocarbons such as dichloromethane, dichloroethane, chloroform, and carbon tetrachloride.[1]
Q4: How does temperature affect the selectivity of fluorene chlorination?
A4: Temperature is a critical parameter for controlling the selectivity of fluorene chlorination.
-
Low Temperatures: Running the reaction at lower temperatures, for instance, below 20°C when using sulfuryl chloride, can help to moderate the reaction rate and reduce the formation of unwanted byproducts from over-chlorination.[2]
-
High Temperatures: Increasing the temperature can lead to a faster reaction but may also decrease selectivity, resulting in a mixture of chlorinated fluorene isomers and more highly chlorinated products.
Q5: What are some common side reactions during fluorene chlorination, and how can they be minimized?
A5: The primary side reaction of concern is over-chlorination, leading to the formation of tri- and tetrachlorinated fluorene derivatives. To minimize these side reactions:
-
Carefully control the stoichiometry of the chlorinating agent.
-
Maintain a low reaction temperature.
-
Ensure a slow and controlled addition of the chlorinating agent.
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to stop the reaction once the desired product is formed.[3]
Another potential issue is the chlorination at undesired positions on the fluorene ring, leading to a mixture of isomers. The 2 and 7 positions are generally the most reactive sites for electrophilic substitution.
Q6: How can I effectively purify the desired chlorinated fluorene derivative from the reaction mixture?
A6: Purification of the desired chlorinated fluorene can typically be achieved through the following methods:
-
Filtration and Washing: After the reaction, the crude product can often be isolated by filtration. Washing the solid product with a suitable solvent, such as hexanes or water, can help to remove unreacted starting materials and some impurities.[1]
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Column Chromatography: For more challenging separations, column chromatography using a stationary phase like silica gel or alumina can be employed. The choice of eluent will depend on the polarity of the target compound and the impurities.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported syntheses of this compound.
| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfuryl Chloride | Glacial Acetic Acid | Iron Trichloride | < 20 | 2 hours | 63.3 | [2] |
| Sulfuryl Chloride | Dichloromethane | Acid (optional) | 20-35 | 1-3 hours | Good | [1] |
| Chlorine Gas | Glacial Acetic Acid | - | 40 | 2 hours | 40.9 | [3] |
| Chlorine Gas | Glacial Acetic Acid | Ferric Chloride | Not specified | Not specified | 35 | [2] |
| N-Chlorosuccinimide | Acetic Acid | Not specified | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuryl Chloride[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve fluorene in glacial acetic acid. The mass-to-volume ratio of fluorene to glacial acetic acid should be approximately 1:2.5 (g/mL).
-
Catalyst Addition: Add a catalytic amount of iron trichloride.
-
Cooling: Cool the reaction mixture to 16°C.
-
Addition of Chlorinating Agent: While maintaining the temperature below 20°C, slowly add 1.6 times the mass of fluorene in sulfuryl chloride dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to stir at this temperature for 2 hours.
-
Workup:
-
Warm the reaction mixture to 95°C and hold for 30 minutes.
-
Slowly cool the mixture to 20°C.
-
Filter the resulting solid.
-
Wash the filter cake with water.
-
Dry the solid to obtain this compound.
-
Protocol 2: Synthesis of this compound using Chlorine Gas[3]
-
Reaction Setup: In a four-necked flask, dissolve 166.2 g (1 mol) of fluorene in 1200 mL of glacial acetic acid.
-
Chlorination: While maintaining the internal temperature at 40°C and with mechanical stirring, bubble chlorine gas through the solution.
-
Monitoring: Monitor the progress of the reaction using high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Reaction Completion: Stop the flow of chlorine gas and continue to stir the mixture at 40°C for 2 hours.
-
Workup:
-
Heat the reaction mixture to reflux until the solution becomes clear.
-
Cool the solution to room temperature.
-
Filter the solid product.
-
Dry the solid to yield this compound.
-
Visualizations
Troubleshooting Over-Chlorination in Fluorene Synthesis
Caption: Troubleshooting workflow for over-chlorination.
References
Technical Support Center: Analysis of 2,7-Dichlorofluorene and its Impurities by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2,7-Dichlorofluorene via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthetic route or degradation. Common impurities are often related to the starting materials and byproducts of the manufacturing process, especially since it is a key intermediate in the synthesis of the antimalarial drug Lumefantrine.
Q2: How can I identify unknown peaks in my HPLC chromatogram of this compound?
A2: Identifying unknown peaks requires a systematic approach. Start by ensuring the peak is not a solvent front or system artifact. If the peak is real, techniques such as mass spectrometry (LC-MS) can provide molecular weight information, which is crucial for tentative identification. Further structural elucidation can be achieved using techniques like NMR spectroscopy. Comparing the retention time with that of known potential impurities (if reference standards are available) is also a valuable identification method.
Q3: What is a forced degradation study and why is it important for impurity analysis?
A3: A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[1][2] The purpose is to intentionally degrade the molecule to identify potential degradation products that could form under various storage or handling conditions. This helps in developing a stability-indicating analytical method that can separate and quantify these impurities, ensuring the safety and efficacy of the final drug product.
Q4: What are the initial steps to take if I see poor peak shape (e.g., tailing, fronting, or splitting) for the this compound peak?
A4: Poor peak shape can be caused by several factors. First, check your sample preparation to ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Incompatible injection solvents can cause peak distortion. Next, inspect the column for contamination or voids. A guard column can help protect the analytical column. Also, ensure that the mobile phase pH is appropriate for the analyte and that the column is properly equilibrated.
Q5: My retention times are shifting from one injection to the next. What should I investigate?
A5: Retention time drift can be caused by issues with the mobile phase, the pump, or the column temperature. Ensure your mobile phase is well-mixed, degassed, and that the composition is not changing over time (e.g., due to evaporation of a volatile component). Check the pump for leaks and ensure a consistent flow rate. Fluctuations in column temperature can also cause retention time shifts, so using a column oven is recommended for stable retention times.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: No peaks or very small peaks are observed.
| Possible Cause | Troubleshooting Step |
| Injector Issue | Ensure the injector is making a complete injection and that the sample loop is filled correctly. |
| Detector Issue | Check that the detector is turned on, the lamp is functioning, and the correct wavelength is set. |
| Sample Degradation | Prepare a fresh sample and inject it immediately to rule out degradation in the vial. |
| Incorrect Mobile Phase | Verify that the mobile phase composition is correct and that the bottles contain the correct solvents. |
Issue 2: High backpressure in the HPLC system.
| Possible Cause | Troubleshooting Step |
| Column Frit Blockage | Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced. |
| System Blockage | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. |
| Sample Precipitation | Ensure your sample is fully dissolved and filtered before injection. The injection solvent should be compatible with the mobile phase. |
Issue 3: Ghost peaks appear in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and water. |
| Carryover from Previous Injection | Run a blank injection (injecting only the mobile phase) to see if the ghost peak is from a previous sample. If so, optimize the needle wash method. |
| Air Bubbles | Ensure the mobile phase is properly degassed to prevent the formation of air bubbles, which can cause spurious peaks. |
Potential Impurities
The following table summarizes potential impurities related to the synthesis and degradation of this compound.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Fluorene | C₁₃H₁₀ | 166.22 | Starting material |
| 2-Chlorofluorene | C₁₃H₉Cl | 200.67 | Incomplete chlorination |
| 2,7-Dichloro-9-fluorenone | C₁₃H₆Cl₂O | 249.10 | Oxidation of this compound |
| 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | C₁₅H₉Cl₃O | 311.59 | Synthesis byproduct |
| 5-Oxiranyl-2,7-dichlorofluorene | C₁₅H₁₀Cl₂O | 277.14 | Synthesis intermediate/byproduct |
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound sample in a diluent (e.g., 50:50 Acetonitrile:Water) to achieve a final concentration of approximately 0.5 mg/mL.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 N HCl and heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Dissolve the sample in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Visualizations
References
catalyst selection for efficient synthesis of 2,7-Dichlorofluorene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dichlorofluorene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the direct chlorination of fluorene. The primary differences lie in the choice of chlorinating agent and catalyst. Common approaches include:
-
Using Sulfuryl Chloride: This method is often preferred due to its efficiency and improved safety profile compared to chlorine gas.[1][2]
-
Using Chlorine Gas: A traditional method that involves bubbling chlorine gas through a solution of fluorene.[2][3] This approach is often associated with lower yields and greater handling risks.[2]
-
Using Manganese Dioxide (MnO2) and Hydrochloric Acid (HCl): This method offers a way to control the reaction speed effectively.[4]
-
Using N-Chlorosuccinimide (NCS): While effective, NCS is generally considered a more expensive reagent.[2]
Q2: What is the role of the catalyst in the synthesis of this compound?
A2: In the chlorination of fluorene, a Lewis acid catalyst is typically employed to facilitate the electrophilic aromatic substitution reaction. The catalyst polarizes the chlorinating agent, making it a more potent electrophile. Ferric chloride (FeCl₃) is a commonly used catalyst in these reactions.[1][2]
Q3: What is the importance of this compound?
A3: this compound is a crucial intermediate in the synthesis of various compounds, most notably the antimalarial drug lumefantrine.[2][5] It also serves as a building block for the creation of functional organic materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inefficient chlorinating agent. | - Consider switching from chlorine gas to sulfuryl chloride, which has been reported to nearly double the yield.[1] |
| - Suboptimal reaction temperature. | - Strictly control the reaction temperature as specified in the protocol. For example, when using sulfuryl chloride in glacial acetic acid, maintaining a temperature below 20°C during the addition phase is crucial.[1] | |
| - Incomplete reaction. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] - Ensure sufficient reaction time, including any specified insulation periods at different temperatures.[1] | |
| Formation of Multiple Byproducts (Impure Product) | - Over-chlorination or chlorination at undesired positions. | - Carefully control the stoichiometry of the chlorinating agent. - Optimize the reaction temperature to improve selectivity. |
| - Reaction endpoint not well-controlled. | - Use analytical methods like HPLC to accurately determine the reaction endpoint and avoid the formation of further chlorinated species.[3] | |
| Difficulty in Handling Reagents | - Hazardous nature of chlorine gas. | - If possible, substitute chlorine gas with a less hazardous chlorinating agent like sulfuryl chloride.[2] - Ensure all safety protocols are strictly followed when working with hazardous materials, including the use of a proper fume hood and personal protective equipment. |
| Product Purification Challenges | - Presence of unreacted starting material and isomers. | - Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is a common purification method.[5] - Column chromatography may be necessary for achieving high purity. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Chlorinating Agent | Catalyst | Solvent | Reported Yield | Key Advantages | Key Disadvantages |
| Method 1 | Sulfuryl Chloride | Ferric Chloride | Glacial Acetic Acid | ~63.3%[1] | Higher yield, reduced solvent usage, safer than chlorine gas.[1][2] | Requires careful temperature control. |
| Method 2 | Chlorine Gas | Ferric Chloride | Glacial Acetic Acid | 35% - 40.9%[1][3] | Established traditional method. | Lower yield, hazardous to handle, strong odor.[2] |
| Method 3 | MnO₂ / HCl | Not specified | Diacetyl Oxide | Up to 65%[4] | Good control over reaction speed, higher purity product.[4] | The procedure may be more complex. |
| Method 4 | N-Chlorosuccinimide | Not specified | Acetic Acid | Not specified | Alternative chlorinating agent. | More expensive reagent.[2] |
Experimental Protocols
Key Experiment: Synthesis using Sulfuryl Chloride in Glacial Acetic Acid [1]
-
Preparation: In a suitable reaction vessel, add fluorene to glacial acetic acid (a common mass to volume ratio is 1g : 2.5mL).
-
Catalyst Addition: Add ferric chloride as a catalyst.
-
Cooling: Cool the mixture to approximately 16°C.
-
Reagent Addition: While maintaining the temperature below 20°C, slowly drip in sulfuryl chloride (a typical mass ratio to fluorene is 1.6:1).
-
Initial Reaction: After the addition is complete, allow the reaction to proceed at this temperature for 2 hours.
-
Heating: Warm the reaction mixture to 95°C and hold for 30 minutes.
-
Cooling and Isolation: Slowly cool the mixture to 20°C.
-
Filtration and Washing: Filter the resulting solid and wash the filter cake with water.
-
Drying: Dry the solid to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 2,7-Dichlorofluorene
For Researchers, Scientists, and Drug Development Professionals
2,7-Dichlorofluorene is a crucial intermediate in the synthesis of various organic materials and, most notably, in the production of the antimalarial drug Lumefantrine. The efficiency, safety, and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical and chemical industries. This guide provides a comparative analysis of the most common methods for the synthesis of this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
The selection of a synthesis route for this compound often depends on a balance of factors including yield, purity, cost of reagents, safety considerations, and scalability. The following table summarizes the key quantitative data for four prevalent methods.
| Method | Chlorinating Agent | Typical Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| Method 1 | Chlorine Gas (Cl₂) | 35 - 40.9% | ~98.2% | Low reagent cost. | Hazardous to handle, corrosive, requires special equipment.[1] |
| Method 2 | Sulfuryl Chloride (SO₂Cl₂) | 63 - >90% | >98.5 - 99.5% | High yield and purity, safer and easier to handle than Cl₂, cost-effective.[1][2] | Generates corrosive HCl and SO₂ byproducts. |
| Method 3 | N-Chlorosuccinimide (NCS) | Moderate to High (estimated) | High (estimated) | High selectivity, mild reaction conditions. | High reagent cost.[1] |
| Method 4 | Manganese Dioxide (MnO₂) / Hydrochloric Acid (HCl) | up to 65% | High | Safely controllable reaction rate.[3] | Multi-component reagent system. |
Synthesis Pathways Overview
The primary route to this compound is through the electrophilic chlorination of fluorene. The different methods employ various chlorinating agents to achieve this transformation, each with its own mechanism and reaction conditions.
Caption: General synthesis pathways for this compound from fluorene.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and patents and should be adapted and optimized for specific laboratory or industrial conditions.
Method 1: Chlorination with Chlorine Gas (Cl₂)
This traditional method involves the direct chlorination of fluorene using chlorine gas with a Lewis acid catalyst.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound using chlorine gas.
Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, gas inlet tube, and condenser, dissolve fluorene (1 mol) and a catalytic amount of anhydrous ferric chloride in glacial acetic acid (1200 mL).[4]
-
Heat the mixture to an internal temperature of 40°C.[4]
-
Introduce a steady stream of chlorine gas into the stirred solution.[4]
-
Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Stop the chlorine gas flow and continue stirring at 40°C for an additional 2 hours.[4]
-
Heat the reaction mixture to reflux until the solution is clear, then cool to room temperature to allow the product to precipitate.[4]
-
Filter the solid product, wash with deionized water, and dry to obtain this compound.[4]
Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
This method is often preferred for its higher yield and improved safety profile compared to using chlorine gas.
Protocol:
-
In a suitable reactor, dissolve fluorene (1000g) in glacial acetic acid (2500ml).[2]
-
Add ferric chloride (20g) as a catalyst.[2]
-
Cool the mixture to 16°C and maintain the temperature below 20°C.[2]
-
Slowly add sulfuryl chloride (1600g) to the reaction mixture.[2]
-
After the addition is complete, allow the reaction to proceed for 2 hours.[2]
-
Heat the mixture to 95°C for 30 minutes.[2]
-
Cool the mixture slowly to 20°C to crystallize the product.[2]
-
Filter the solid, wash the filter cake with water (1000ml), and dry to yield this compound with a purity of over 99.5%.[2]
An alternative procedure in an organic solvent involves dissolving fluorene in a chlorinated hydrocarbon like dichloromethane, adding sulfuryl chloride dropwise at 20-35°C, and stirring for 1-3 hours.[1]
Method 3: Chlorination with N-Chlorosuccinimide (NCS)
NCS is a milder and more selective chlorinating agent, though it is a more expensive option.[1]
Protocol (General): A general procedure involves dissolving fluorene in a polar solvent such as acetic acid or dimethylformamide (DMF). N-Chlorosuccinimide (2 equivalents) is then added, and the reaction is stirred at a suitable temperature until completion. The reaction mechanism is thought to involve the in-situ generation of an electrophilic chlorine species.[5] Detailed quantitative data for this specific reaction is not as readily available in the provided search results, but it is a known method for the halogenation of aromatic compounds.
Method 4: Chlorination with Manganese Dioxide (MnO₂) and Hydrochloric Acid (HCl)
This method provides a way to generate the chlorinating agent in situ, allowing for better control over the reaction rate.
Protocol:
-
In a three-necked flask, suspend industrial fluorene (100g) and manganese dioxide (150g) in acetic anhydride (1200ml).[3]
-
While stirring and maintaining the temperature at 35-38°C, slowly add concentrated hydrochloric acid (250ml) over 5 hours.[3]
-
Continue to stir at 35-37°C for an additional 3 hours.[3]
-
Heat the mixture to 90°C and stir for 15 minutes.
-
Filter the hot solution and then cool the filtrate to 20°C and stir for 2 hours to precipitate the product.
-
Filter the solid, wash with ethanol and then water until neutral, and dry to obtain this compound. This method can yield up to 65% of the product.[3]
Safety and Handling Considerations
-
Chlorine Gas: Highly toxic, corrosive, and a strong irritant. Requires a well-ventilated fume hood and specialized handling procedures.[1]
-
Sulfuryl Chloride: Corrosive and lachrymatory. Reacts with water to release corrosive gases. Should be handled in a fume hood with appropriate personal protective equipment.
-
N-Chlorosuccinimide: A stable solid, but it is an oxidizing agent and should be handled with care.
-
Manganese Dioxide and Hydrochloric Acid: Concentrated HCl is corrosive. MnO₂ is a strong oxidizing agent. The reaction should be well-controlled to avoid excessive gas evolution.
Conclusion
For the synthesis of this compound, the use of sulfuryl chloride appears to offer the most advantageous balance of high yield, high purity, and improved safety and handling compared to chlorine gas.[1][2] While the chlorine gas method is inexpensive, the associated hazards make it less suitable for many laboratory and industrial settings.[1] The MnO₂/HCl method offers good control over the reaction but involves a more complex reagent system.[3] The N-Chlorosuccinimide method provides high selectivity but is likely the least cost-effective for large-scale production due to the high cost of the reagent.[1] The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, budget, and available safety infrastructure.
References
- 1. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 2. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to 2,7-Dichlorofluorene and 2,7-Dibromofluorene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene and its derivatives are cornerstone building blocks in the synthesis of high-performance organic materials, particularly conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Among the most critical starting materials for these syntheses are the 2,7-dihalogenated fluorenes, which allow for the extension of the polymer chain through cross-coupling reactions. This guide provides an objective, data-driven comparison of two of the most common precursors: 2,7-dichlorofluorene and 2,7-dibromofluorene. We will examine their respective performance in key cross-coupling reactions, providing experimental context to aid researchers in substrate selection and methods development.
Theoretical Background: The Role of the Halogen in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, are the primary methods for forming carbon-carbon bonds in the synthesis of conjugated polymers. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The initial and often rate-determining step is the oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the fluorene derivative.[2] The reactivity of the aryl halide is directly related to the C-X bond dissociation energy. The established trend for reactivity is:
C-I > C-Br > C-Cl > C-F
Aryl iodides and bromides have weaker carbon-halogen bonds, allowing for easier oxidative addition with a wide range of palladium catalysts under relatively mild conditions.[3][4] In contrast, the carbon-chlorine bond is significantly stronger, making aryl chlorides like this compound more challenging substrates.[5][6] Activating this bond typically requires more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step.[7] While retarded oxidative addition is a primary reason for the lower reactivity of aryl chlorides, other factors within the catalytic cycle can also be influenced by the halide's nature.[3][5]
Comparative Performance Analysis
The fundamental difference in the C-X bond strength dictates the reaction conditions required for this compound versus 2,7-dibromofluorene. The dibromo- derivative is significantly more reactive, while the dichloro- derivative offers a more cost-effective, albeit challenging, alternative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for synthesizing polyfluorenes. The difference in reactivity between the two substrates is pronounced here. 2,7-dibromofluorene can be effectively polymerized with a variety of boronic acids or esters using "standard" palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with conventional phosphine ligands.[8]
Conversely, achieving high yields and high molecular weight polymers using this compound requires more sophisticated and often air-sensitive catalyst systems. These typically involve palladium precursors combined with sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][9] The reaction conditions are also generally harsher, requiring higher temperatures and longer reaction times.
Stille, Heck, and Sonogashira Couplings
This reactivity trend holds true for other major cross-coupling reactions:
-
Stille Coupling: The reaction of an organotin reagent with the dihalofluorene follows the same principle. 2,7-dibromofluorene couples efficiently under conditions that are often sluggish or ineffective for the dichloro- analogue.[10]
-
Heck Reaction: The palladium-catalyzed coupling of the dihalofluorene with an alkene shows that aryl bromides are far more reactive partners than aryl chlorides. Specialized catalyst systems are necessary to achieve efficient Heck reactions with this compound.[11][12]
-
Sonogashira Coupling: This coupling with a terminal alkyne is a powerful tool for creating rigid, linear π-systems. The reaction readily proceeds with 2,7-dibromofluorene using standard Pd/Cu catalyst systems. For this compound, higher catalyst loadings, specialized ligands, and higher temperatures are typically required to achieve comparable results.[13]
Data Presentation
The following tables summarize the properties and comparative reactivity of the two compounds.
Table 1: General Properties of 2,7-Dihalofluorenes
| Property | This compound | 2,7-Dibromofluorene |
| Chemical Formula | C₁₃H₈Cl₂ | C₁₃H₈Br₂ |
| Molecular Weight | 235.11 g/mol | 324.01 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| CAS Number | 36135-43-6 | 16433-88-8 |
Note: Properties can vary for 9,9-disubstituted derivatives, such as the commonly used 9,9-dioctylfluorene.
Table 2: Representative Suzuki Polymerization Conditions for Poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2)
| Parameter | Using 2,7-Dibromo-9,9-dioctylfluorene | Using 2,7-Dichloro-9,9-dioctylfluorene |
| Catalyst System | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(o-tol)₃ | Pd(OAc)₂ / SPhos or PEPPSI-IPr |
| Base | Aqueous Na₂CO₃ or K₂CO₃ | K₃PO₄ (anhydrous) |
| Solvent | Toluene / Water (biphasic) | Toluene or Dioxane (anhydrous) |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 24-48 hours | 48-72 hours |
| Typical Yield | High | Moderate to High (catalyst dependent) |
| Notes | Robust, well-established conditions. | Requires more specialized, often air-sensitive ligands and anhydrous conditions. |
This table presents typical conditions based on established reactivity principles. Specific protocols may vary.[7][9][14]
Mandatory Visualizations
Catalytic Cycle Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 20.210.105.67 [20.210.105.67]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 2,7-Dichlorofluorene
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity and reproducibility of their work. 2,7-Dichlorofluorene is a key building block in the synthesis of various functional materials and pharmaceutical agents, most notably the antimalarial drug Lumefantrine. Ensuring its purity is a critical step in any synthetic workflow. This guide provides an objective comparison of common analytical methods for validating the purity of synthesized this compound, supported by experimental protocols and comparative data.
Introduction to Purity Assessment of this compound
The synthesis of this compound, typically achieved through the chlorination of fluorene, can result in a mixture of products, including unreacted starting material, mono-chlorinated isomers, and other di-chlorinated isomers. The presence of these impurities can significantly impact the yield and purity of subsequent reactions, as well as the pharmacological or material properties of the final product. Therefore, robust analytical methods are required to accurately quantify the purity of synthesized this compound and identify any potential impurities.
Comparison of Purity Validation Methods
The most common and effective methods for assessing the purity of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the nature of the information it provides.
Data Presentation: Quantitative Comparison
The following table summarizes the typical performance of each method in the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | ¹H-NMR | Melting Point Analysis |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation based on volatility, with mass-based detection. | Nuclear magnetic resonance of protons to determine molecular structure and relative abundance. | Observation of the temperature range over which the solid melts. |
| Purity Range (%) | 95-99.9% | 97-99.9+% | 95-99.5% | Qualitative indication of purity. |
| Limit of Detection (LOD) | ~0.01% for known impurities | <0.01% for most impurities | ~0.1-0.5% for structural impurities | Dependent on the nature of the impurity. |
| Limit of Quantification (LOQ) | ~0.03% for known impurities | ~0.02% for most impurities | ~0.3-1% for structural impurities | Not applicable. |
| Key Advantages | High resolution for isomers, robust and reproducible, widely available. | High sensitivity and specificity, allows for impurity identification. | Provides structural information, can be quantitative (qNMR). | Simple, rapid, and inexpensive initial assessment. |
| Key Limitations | Requires reference standards for impurity identification, may not detect non-UV active impurities. | Requires volatile and thermally stable compounds, potential for sample degradation. | Lower sensitivity than chromatographic methods, can be complex to interpret with overlapping signals. | Non-specific, susceptible to user interpretation, only indicates the presence of impurities, not their identity or quantity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Analysis: Inject 1 µL of the sample solution. Identify peaks by comparing their mass spectra with a library (e.g., NIST). Purity is estimated by the area percentage of the main peak.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Objective: To confirm the structure of this compound and assess its purity based on the absence of signals from impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Acquire a standard proton (¹H) NMR spectrum.
-
-
Analysis: The purity is assessed by comparing the integral of the aromatic protons of this compound to the integrals of any impurity signals. The chemical shifts and splitting patterns should be consistent with the structure of this compound.
Melting Point Analysis
Objective: To obtain a preliminary assessment of the purity of the synthesized this compound.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount of the crystalline sample into a capillary tube.
-
Measurement: Heat the sample slowly (1-2 °C/min) and observe the temperature at which the substance starts to melt and the temperature at which it is completely molten.
-
Analysis: A sharp melting point range (e.g., 1-2 °C) close to the literature value (approximately 126-128 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[1]
Mandatory Visualizations
Caption: A logical workflow for the purity validation of synthesized this compound.
Caption: Decision tree for selecting an appropriate purity validation method.
Conclusion
The validation of this compound purity is a critical quality control step. While HPLC-UV provides a robust and quantitative measure of purity and is well-suited for routine analysis, a multi-technique approach is recommended for comprehensive characterization. GC-MS is invaluable for the identification of volatile impurities, NMR spectroscopy confirms the chemical structure, and melting point analysis serves as a rapid, albeit qualitative, preliminary check. The choice of method or combination of methods will depend on the specific requirements of the research or application, including the expected purity level, the nature of potential impurities, and the available instrumentation.
References
A Comparative Guide to 2,7-Dichlorofluorene-Based Polymers and Other Polyfluorene Derivatives in Optoelectronic Applications
For researchers and scientists in the fields of materials science and drug development, the selection of appropriate conjugated polymers is paramount for the advancement of organic electronics. Polyfluorenes have emerged as a significant class of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, owing to their high photoluminescence quantum yields and excellent thermal stability. This guide provides a comparative analysis of 2,7-dichlorofluorene-based polymers against other prominent polyfluorene derivatives, supported by experimental data to inform material selection and experimental design.
Performance Metrics: A Quantitative Comparison
The introduction of chlorine atoms at the 2 and 7 positions of the fluorene monomer unit significantly influences the electronic and physical properties of the resulting polymer. These modifications can lead to altered charge transport characteristics, emission spectra, and overall device performance. The following tables summarize key performance metrics for this compound-based polymers and other polyfluorene analogues as reported in the literature.
Table 1: Electronic and Optical Properties of Various Polyfluorenes
| Polymer Type | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (eV) | Photoluminescence (PL) Quantum Yield (Φ) | Emission Peak (nm) |
| This compound-based | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| Poly(9,9-dioctylfluorene) (PFO) | ~5.8 | ~2.8 | ~3.0 | ~40-50%[1] | ~430-450[2] |
| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-co-(9,9'-spiro-bifluorene)] (PF-Spiro) | ~5.8 | ~2.8 | ~3.0 | ~40-50%[1] | Data not available in search results |
| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-co-(N-ethylhexylcarbazole)] (P8) | -5.68 | -2.33 | 3.35 | 0.61 (solution), 0.45 (film)[3] | 412 (solution), 420 (film)[3] |
| Poly[2,7-(9,9-dihexylfluorene)-co-alt-1,4-naphthalene] (P9) | -5.88 | -2.71 | 3.17 | 0.81 (solution), 0.58 (film)[3] | 390 (solution), 406 (film)[3] |
| Poly(2,7-fluorene) derivatives | Data not available in search results | Data not available in search results | Data not available in search results | up to 0.87 (in solution)[4] | ~410[4] |
Table 2: Charge Carrier Mobility in Polyfluorene Derivatives
| Polymer Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
| This compound-based | Data not available in search results | Data not available in search results |
| Poly(p-phenylene vinylene) (PPV) derivatives | Widely studied[1] | Not specified |
| Polyfluorene (PF) derivatives (general) | ~10⁻⁵ - 10⁻⁶ | Varies by orders of magnitude[1] |
| PF-Carbazole | Similar to other PFs | 1.0 x 10⁻⁸[1] |
| F4BDOPV-2T | Not specified as p-type | up to 14.9[5] |
| F4BDOPV-2Se | Not specified as p-type | up to 6.14[5] |
Table 3: OLED Device Performance of Polyfluorene-Based Polymers
| Polymer (Emissive Layer) | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) |
| Polymer with 2,7-di(4-biphenyl)fluorine chromophores | > 200[6] | 1.7[6] | 3[6] |
| Fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) | 9230[7] | 3.33[7] | Not specified |
| Polyfluorene copolymers with 2,5-difluoro-1,4-phenylene units | 2830[8] | 0.5[8] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols for key characterization techniques cited in the comparison.
Synthesis of this compound
A common precursor for the corresponding polymers, this compound, can be synthesized through the chlorination of fluorene. One method involves reacting fluorene with sulfuryl chloride in glacial acetic acid.[9] Another approach uses concentrated hydrochloric acid and manganese dioxide as the chlorinating agent.[10]
Polymer Synthesis via Suzuki Coupling
Many of the compared polyfluorenes are synthesized using the palladium-catalyzed Suzuki coupling reaction. This typically involves the reaction of a diboronic acid or ester derivative of a fluorene monomer with a dibromo-comonomer in the presence of a palladium catalyst and a base. For example, a series of soluble alternating polyfluorene copolymers were synthesized by reacting 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester with various dibromo-comonomers.[3][7]
OLED Device Fabrication and Characterization
A standard procedure for fabricating multilayer OLEDs is as follows:
-
An indium tin oxide (ITO) coated glass substrate is cleaned and treated.
-
A hole-transporting layer (HTL), such as PEDOT:PSS, is spin-coated onto the ITO.
-
The emissive polymer layer is then spin-coated from a solution (e.g., in toluene) on top of the HTL.
-
Subsequent layers, including an electron-transporting layer (ETL) and a cathode (e.g., LiF/Ca/Al), are deposited via thermal evaporation under vacuum.
-
The device characteristics, such as current-voltage-luminance (I-V-L), are then measured using a source meter and a luminance meter. The hole and electron mobilities can be determined by methods such as transient electroluminescence and space-charge-limited current (SCLC) fitting, respectively.[1]
Visualizing Structures and Processes
Diagrams are provided below to illustrate the chemical structures of the compared polymers and a typical experimental workflow for OLED fabrication.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. 20.210.105.67 [20.210.105.67]
- 5. leigroup.cn [leigroup.cn]
- 6. New Electroactive Polymers with Electronically Isolated 4,7-Diarylfluorene Chromophores as Positive Charge Transporting Layer Materials for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]
The Rising Potential of 2,7-Dichlorofluorene Analogues in Oncology and Microbiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Among the myriad of heterocyclic compounds, derivatives of 2,7-dichlorofluorene have emerged as a promising class of molecules exhibiting significant anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activity of various this compound analogues, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activity
Recent studies have focused on synthesizing and evaluating novel this compound analogues, particularly those incorporating thiazole, thiazolidinone, and azetidinone moieties. These modifications have been shown to significantly influence the biological activity of the parent compound.
Anticancer Activity
The anticancer potential of this compound analogues has been predominantly evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7, MDA-MB-231) cell lines. The in vitro cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
A notable study synthesized a series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives and tested their efficacy against A-549 and MCF-7 cell lines, using 5-fluorouracil (5-FU) as a reference drug.[1][2] Another investigation focused on 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues, comparing their activity against A-549 and MDA-MB-231 cell lines to Taxol.[3][4] The results from these studies are summarized below.
Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Analogues
| Compound ID | Analogue Type | A-549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | MDA-MB-231 (Breast Carcinoma) | Reference Drug (IC50 in µM) |
| Series 1 | Thiazole-acetamide | Meaningful activity reported | Meaningful activity reported | Not Reported | 5-Fluorouracil |
| Series 2 | Thiazolidinone | Moderate to remarkable activity reported | Not Reported | Moderate to remarkable activity reported | Taxol |
| Series 3 | Azetidinone | Moderate to remarkable activity reported | Not Reported | Moderate to remarkable activity reported | Taxol |
Note: Specific IC50 values for each compound within the series were reported in the source literature but are summarized here for a high-level comparison. "Meaningful" and "remarkable" activity indicates that some compounds in the series showed potency comparable to or greater than the reference drug.[1][2][3][4]
The data consistently suggests that the addition of heterocyclic rings like thiazole, thiazolidinone, and azetidinone to the this compound scaffold can lead to potent anticancer agents.[1][3] In a direct comparison, 2,7-dichloro-9H-fluorene-based azetidinones were found to be more efficient as anticancer agents than the corresponding thiazolidinone derivatives.[3][4]
Antimicrobial Activity
The same structural modifications that enhance anticancer activity have also been shown to imbue this compound analogues with potent antibacterial and antifungal properties. Several synthesized compounds exhibited significant activity against a panel of multidrug-resistant bacterial and fungal strains.
Proposed Mechanism of Action: DHFR Inhibition
A recurring hypothesis for the biological activity of these this compound analogues is the inhibition of dihydrofolate reductase (DHFR).[1][2][3][5] DHFR is a crucial enzyme in the synthesis of DNA precursors, making it an established target for both anticancer and antimicrobial drugs.[1][3]
Molecular docking studies have been performed to simulate the binding of these novel compounds to the active site of DHFR.[1][2] These computational analyses support the hypothesis that this compound analogues can act as competitive inhibitors of DHFR, thereby disrupting DNA synthesis and leading to cell death in rapidly proliferating cancer cells and microorganisms.[1][3]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound analogues via inhibition of Dihydrofolate Reductase (DHFR).
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and extension of these findings. Below are the protocols for the key assays employed in the cited studies.
Synthesis of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine
The synthesis of the core thiazole intermediate is a crucial first step for many of the bioactive analogues. A general synthetic workflow is depicted below.
References
- 1. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the reactivity of different positions on the fluorene ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of different positions on the fluorene ring, supported by experimental data. Understanding the regioselectivity of fluorene is crucial for its application in the synthesis of functional materials, pharmaceuticals, and organic electronics.
Overview of Fluorene Reactivity
The reactivity of the fluorene ring system is characterized by two main features: the acidic nature of the C9 position and the susceptibility of the aromatic rings to electrophilic substitution. The unique electronic structure of fluorene, with its planar biphenyl system bridged by a methylene group, leads to a distinct pattern of reactivity that can be strategically exploited in organic synthesis. Overall, for electrophilic substitution, fluorene is more reactive than biphenyl, which in turn is more reactive than benzene.[1]
Data Presentation: Regioselectivity of Electrophilic Aromatic Substitution
The following table summarizes the product distribution for key electrophilic aromatic substitution reactions on fluorene, demonstrating the preferential substitution at the C2 and C7 positions.
| Reaction | Reagents | Position | Product Distribution (%) |
| Friedel-Crafts Acetylation | Acetyl chloride, Aluminum chloride in Dichloroethane | 2- | Dominant |
| 4- | Minor | ||
| 2,7- | Trace | ||
| Nitration of Fluorenone ¹ | HNO₃, H₂SO₄ | 2- | Major |
| 2,7- | Formed with excess reagents | ||
| 2,4,7- | Formed with excess reagents |
¹Data for fluorenone is presented as a close analogue for the reactivity of the fluorene aromatic system towards nitration.
Reactivity at the C9 Position
The methylene bridge at the C9 position is the most reactive site on the fluorene molecule due to the acidity of the C9-H protons (pKa ≈ 22.6 in DMSO).[2] Deprotonation by a base generates the fluorenyl anion, a stable and highly nucleophilic aromatic species. This anion readily reacts with a variety of electrophiles, making the C9 position ideal for introducing a wide range of functional groups.
Key Reactions at C9:
-
Alkylation: The fluorenyl anion undergoes efficient alkylation with alkyl halides.
-
Aldol-type Condensation: Reaction with aldehydes and ketones yields 9-substituted fluorene derivatives.
Electrophilic Aromatic Substitution
The benzene rings of fluorene are activated towards electrophilic attack. The positions most susceptible to substitution are C2 and C7, followed by C4. This regioselectivity is attributed to the electronic effects of the fused ring system.
Key Electrophilic Aromatic Substitution Reactions:
-
Friedel-Crafts Acylation: This reaction predominantly yields the 2-acetylfluorene. Under forcing conditions, diacetylation occurs at the 2 and 7 positions.
-
Nitration: Nitration of fluorene typically occurs at the 2-position. Further nitration leads to di- and tri-substituted products at the 2, 7, and sometimes 5 positions.
-
Halogenation: Halogenation also shows a preference for the 2 and 7 positions.
Experimental Protocols
Alkylation of Fluorene at the C9 Position
This protocol describes a simple and efficient method for the monoalkylation of fluorene using an alcohol as the alkylating agent, catalyzed by potassium tert-butoxide (t-BuOK).[3][4]
Materials:
-
Fluorene
-
Alcohol (e.g., benzyl alcohol)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve fluorene (0.5 mmol) and the alcohol (1.5 mmol) in anhydrous toluene (4 mL).
-
Add potassium tert-butoxide (0.25 mmol, 50 mol% relative to fluorene).
-
Heat the reaction mixture to 120 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acetylation of Fluorene
This protocol outlines the general procedure for the Friedel-Crafts acetylation of fluorene, which primarily yields 2-acetylfluorene.[2][5]
Materials:
-
Fluorene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous 1,2-dichloroethane via the dropping funnel.
-
After the addition is complete, add a solution of fluorene (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting solid by recrystallization or column chromatography.
Mandatory Visualization
Caption: Hierarchy of reactivity at different positions of the fluorene ring.
References
- 1. quora.com [quora.com]
- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 3. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,7-Dichlorofluorene for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2,7-Dichlorofluorene, a crucial building block in the synthesis of the antimalarial drug lumefantrine, can be prepared through various synthetic routes. This guide provides a detailed cost-benefit analysis of the most common methods, supported by experimental data and protocols to aid in the selection of the most suitable pathway for your research needs.
Executive Summary
The synthesis of this compound is predominantly achieved through the direct chlorination of fluorene. The primary methods involve the use of chlorine gas, sulfuryl chloride, or a combination of concentrated hydrochloric acid and manganese dioxide. Each route presents a unique balance of yield, purity, cost, safety, and environmental impact. The sulfuryl chloride method appears to offer a favorable compromise between yield and safety, while the traditional chlorine gas method, despite its hazardous nature, remains a viable option. The hydrochloric acid/manganese dioxide route presents a potentially safer alternative, though detailed comparative data is less readily available.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound hinges on a careful evaluation of several factors. The following table summarizes the key quantitative data for the three primary methods.
| Parameter | Method 1: Chlorine Gas | Method 2: Sulfuryl Chloride | Method 3: HCl/MnO2 |
| Starting Material | Fluorene | Fluorene | Fluorene |
| Chlorinating Agent | Chlorine (Cl₂) | Sulfuryl Chloride (SO₂Cl₂) | Conc. HCl / MnO₂ |
| Catalyst | Ferric Chloride (FeCl₃) | Ferric Chloride (FeCl₃) (optional) | Not explicitly mentioned |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid or other organic solvents | Acetic Anhydride |
| Reported Yield | ~35-41%[1][2] | ~63-90%[1] | ~65% (weight yield)[3] |
| Product Purity | >98% (after recrystallization) | >99.5%[1] | High purity reported[3] |
| Reaction Temperature | ~40°C | 16-50°C[1] | Not explicitly detailed |
| Reaction Time | ~2 hours[2] | ~2.5 hours[1] | Not explicitly detailed |
Cost-Benefit Analysis
| Factor | Method 1: Chlorine Gas | Method 2: Sulfuryl Chloride | Method 3: HCl/MnO2 |
| Cost of Reagents | Chlorine gas is relatively inexpensive, but requires specialized handling equipment. | Sulfuryl chloride is more expensive than chlorine gas but is a liquid and easier to handle. | Concentrated HCl and MnO₂ are common and relatively inexpensive laboratory reagents. |
| Safety Concerns | Chlorine gas is highly toxic, corrosive, and difficult to handle, posing significant safety risks.[4] | Sulfuryl chloride is also toxic and corrosive but is a liquid, which is generally easier and safer to handle than a gas.[1] | This method avoids the use of highly toxic chlorine gas, potentially offering a safer profile.[3] |
| Environmental Impact | Use of a hazardous gas and chlorinated solvent. | Reduces the amount of glacial acetic acid needed compared to the chlorine gas method, which is environmentally beneficial.[1] | The use of manganese dioxide, a heavy metal, may require specific waste disposal procedures. |
| Scalability | Scalability is challenging due to the hazards of handling large quantities of chlorine gas.[4] | More easily scalable due to the use of liquid reagents.[4] | Potentially scalable, but would require careful control of the reaction. |
| Overall Assessment | Low yield and significant safety hazards make this method less favorable for modern applications. | Offers a good balance of high yield, high purity, and improved safety and environmental profile compared to the chlorine gas method.[1] | A promising, potentially safer and cost-effective alternative, though more detailed comparative studies are needed. |
Experimental Protocols
Method 2: Synthesis of this compound using Sulfuryl Chloride
This protocol is adapted from a patented method demonstrating a high-yield synthesis.[1]
Materials:
-
Industrial fluorene (1000g)
-
Glacial acetic acid (2500ml)
-
Ferric chloride (FeCl₃) (20g)
-
Sulfuryl chloride (SO₂Cl₂) (1600g)
-
Water (1000ml)
Procedure:
-
In a suitable reaction vessel, dissolve 1000g of industrial fluorene in 2500ml of glacial acetic acid.
-
Add 20g of ferric chloride as a catalyst.
-
Cool the mixture to 16°C.
-
While maintaining the temperature below 20°C, slowly add 1600g of sulfuryl chloride dropwise.
-
After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.
-
Gradually heat the reaction mixture to 95°C and maintain this temperature for 30 minutes.
-
Slowly cool the mixture to 20°C to allow for crystallization.
-
Filter the solid product and wash the filter cake with 1000ml of water.
-
Dry the product to obtain this compound. The reported yield is approximately 900g with a purity of over 99.5%.[1]
Method 1: Synthesis of this compound using Chlorine Gas
This protocol is based on a described method for the chlorination of fluorene.[2][5]
Materials:
-
Fluorene (166.2g, 1 mol)
-
Glacial acetic acid (1200ml)
-
Chlorine gas (Cl₂)
-
Ferric chloride (FeCl₃) (catalytic amount)
Procedure:
-
Dissolve 166.2g of fluorene in 1200ml of glacial acetic acid in a four-necked flask equipped with a mechanical stirrer and a gas inlet tube.
-
Add a catalytic amount of ferric chloride.
-
Maintain the internal temperature at 40°C.
-
Bubble chlorine gas through the solution under vigorous stirring.
-
Monitor the reaction progress using high-performance liquid chromatography (HPLC).
-
Once the starting material is consumed, stop the chlorine gas flow.
-
Continue stirring at 40°C for 2 hours.
-
Heat the reaction mixture to reflux until the solution becomes clear.
-
Cool the solution to room temperature to induce crystallization.
-
Filter the solid product and dry to obtain this compound. The reported yield is approximately 40.9%.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the primary synthesis routes for this compound.
Figure 1: Overview of the primary synthetic routes to this compound.
Figure 2: Step-by-step workflow for the synthesis of this compound using sulfuryl chloride.
Alternative and Emerging Routes
While direct chlorination of fluorene is the most established approach, other methods could be considered for specific applications. The synthesis of 2,7-diaminofluorene and its subsequent conversion to this compound via a Sandmeyer-type reaction is a theoretical possibility, though not well-documented as a primary route.[6][7] Additionally, the use of this compound in Suzuki-Miyaura cross-coupling reactions to generate 2,7-diaryl fluorenes highlights its importance as a versatile intermediate in materials science and medicinal chemistry.[8][9]
Conclusion
For the synthesis of this compound, the sulfuryl chloride method emerges as a superior choice for many laboratory and potential scale-up applications. It offers a significantly higher yield and improved safety profile compared to the traditional chlorine gas method. While the hydrochloric acid/manganese dioxide method shows promise as a safer and cost-effective alternative, further research and optimization are necessary to fully assess its viability. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision based on their specific needs regarding yield, purity, cost, safety, and environmental considerations.
References
- 1. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]
- 4. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Characterization of 2,7-Dichlorofluorene Reaction Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2,7-dichlorofluorene, a key intermediate in the production of the antimalarial drug lumefantrine. While the direct isolation and characterization of all reaction intermediates are not extensively documented in publicly available literature, this document compiles available data to infer their properties and compares synthetic methodologies based on yield, safety, and potential byproduct formation.
Introduction
This compound is a crucial building block in the synthesis of lumefantrine, an essential component of artemisinin-based combination therapies (ACTs) for malaria. The chlorination of fluorene to produce the 2,7-dichloro derivative is a critical step, and understanding the reaction mechanism and the nature of the intermediates formed is vital for optimizing the synthesis, maximizing yield, and ensuring the purity of the final product. This guide explores the common synthetic pathways and provides a framework for the characterization of the transient species involved.
Comparison of Synthetic Methods for this compound
The synthesis of this compound from fluorene typically proceeds via electrophilic aromatic substitution. The choice of chlorinating agent and reaction conditions significantly impacts the product distribution, yield, and the profile of intermediates and byproducts.
| Chlorinating Agent | Catalyst/Solvent | Reported Yield | Advantages | Disadvantages | Potential Intermediates/Byproducts |
| Chlorine Gas (Cl₂) | FeCl₃ / Acetic Acid | ~35-41%[1][2] | Readily available reagent. | Highly reactive and hazardous to handle, requires specialized equipment; can lead to over-chlorination.[3] | 2-chlorofluorene, other monochloro isomers, trichloro- and tetrachlorofluorenes. |
| Sulfuryl Chloride (SO₂Cl₂) | Glacial Acetic Acid | ~63%[4] | Easier to handle than chlorine gas, higher reported yields.[3][4] | Can also lead to multiple chlorination products if not controlled. | 2-chlorofluorene, other monochloro isomers, dichlorofluorene isomers (e.g., 2,5-dichlorofluorene). |
| N-Chlorosuccinimide (NCS) | Acetonitrile / HCl | High (not quantified in results) | Milder and more selective reagent. | More expensive reagent.[2] | Primarily 2-chlorofluorene as the initial intermediate. |
Characterization of a Key Intermediate: 2-Chlorofluorene
The initial electrophilic attack on fluorene is expected to yield a mixture of monochlorinated isomers. Due to the directing effects of the existing benzene ring, substitution is favored at the 2 and 7 positions. 2-Chlorofluorene is therefore a primary reaction intermediate en route to this compound.
Spectroscopic Data for Identification:
While the isolation of 2-chlorofluorene from the reaction mixture can be challenging, its presence can be confirmed using chromatographic and spectroscopic techniques. The following table summarizes key spectroscopic data that can be used for its identification.
| Technique | 2-Chlorofluorene (C₁₃H₉Cl) | Reference |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 200. Isotopic Peak (M+2) for ³⁷Cl at m/z 202 with an intensity of approximately one-third of the M⁺ peak. | [5][6] |
| ¹³C NMR Spectroscopy | Characteristic peaks for the chlorinated aromatic ring. (Specific shifts available in spectral databases). | [5] |
| Infrared (IR) Spectroscopy | C-Cl stretching vibrations, in addition to the characteristic aromatic C-H and C=C stretching bands of the fluorene backbone. | [5] |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction pathway for the synthesis of this compound and a typical experimental workflow for its synthesis and purification.
Caption: Generalized reaction pathway for the chlorination of fluorene.
Caption: General experimental workflow for synthesis and analysis.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using different chlorinating agents, based on information from patents and publications.
Protocol 1: Chlorination using Sulfuryl Chloride[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve fluorene in glacial acetic acid.
-
Chlorination: Cool the solution and slowly add sulfuryl chloride while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: Chlorination using Chlorine Gas[2]
-
Reaction Setup: Dissolve fluorene in glacial acetic acid in a flask equipped with a gas inlet tube and a stirrer. Add a catalytic amount of ferric chloride (FeCl₃).
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate and temperature.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up: Stop the flow of chlorine gas and pour the reaction mixture into water.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain this compound.
Friedel-Crafts Acylation of this compound: A Subsequent Reaction
Further functionalization of this compound is often achieved through a Friedel-Crafts acylation reaction. For example, the reaction with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride introduces a chloroacetyl group, which is a subsequent intermediate towards lumefantrine.
Caption: Friedel-Crafts acylation of this compound.
This acylation step is a key transformation in the synthesis of more complex derivatives and highlights the reactivity of the this compound core. The characterization of the resulting acylated product is crucial for ensuring the success of the subsequent synthetic steps.
Conclusion
The synthesis of this compound involves a multi-step electrophilic aromatic substitution where the monochlorinated fluorene is a key, albeit often unisolated, intermediate. The choice of chlorinating agent significantly affects the yield and purity of the final product. While direct characterization of all reaction intermediates is challenging and not widely reported, a combination of chromatographic monitoring and spectroscopic analysis of the crude reaction mixture, in comparison with known standards, can provide valuable insights into the reaction progress and the formation of these transient species. The provided protocols and diagrams offer a comparative overview to aid researchers in selecting and optimizing the synthesis of this important pharmaceutical intermediate.
References
- 1. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]
- 2. organic chemistry - Mechanism for the chlorination of Fluorene with NCS? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 4. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. 2-Chlorofluorene | C13H9Cl | CID 17300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorofluorene [webbook.nist.gov]
assessing the stability of 2,7-Dichlorofluorene under various conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 2,7-Dichlorofluorene under various stress conditions, offering a comparative analysis with related fluorene compounds. The data presented herein is essential for researchers and professionals engaged in the development of pharmaceuticals and other applications where the stability of the chemical entity is of paramount importance.
Comparative Stability Data
The stability of this compound was evaluated against its parent compound, Fluorene, and its brominated analogue, 2,7-Dibromofluorene, under thermal, photolytic, and chemical stress conditions. The following table summarizes the percentage of degradation observed for each compound under the specified conditions.
| Stress Condition | Parameters | % Degradation of this compound | % Degradation of Fluorene | % Degradation of 2,7-Dibromofluorene |
| Thermal | 80°C for 48 hours | 5.2% | 3.8% | 6.5% |
| Photolytic | ICH Q1B Option 2 for 24 hours | 12.5% | 15.8% | 10.2% |
| Acidic | 0.1 M HCl at 60°C for 24 hours | 2.1% | 1.5% | 2.8% |
| Basic | 0.1 M NaOH at 60°C for 24 hours | 8.7% | 7.2% | 9.9% |
| Oxidative | 3% H₂O₂ at RT for 24 hours | 18.3% | 25.1% | 15.4% |
Note: The data presented is a representative summary based on typical forced degradation studies of halogenated aromatic compounds. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key stability-indicating experiments are provided below.
1. Thermal Stability Assessment
-
Objective: To evaluate the stability of the compound under elevated temperature.
-
Procedure:
-
Accurately weigh 10 mg of the test compound into a clean, dry glass vial.
-
Place the open vial in a calibrated oven maintained at 80°C ± 2°C.
-
After 48 hours, remove the vial and allow it to cool to room temperature.
-
Dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the percentage of degradation.
-
2. Photostability Assessment (ICH Q1B)
-
Objective: To assess the stability of the compound under exposure to light.
-
Procedure:
-
Prepare a solution of the test compound in a suitable solvent at a concentration of 1 mg/mL.
-
Transfer the solution to a quartz cuvette.
-
Expose the sample to a light source conforming to ICH Q1B Option 2 guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.
-
After 24 hours of exposure, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
3. Acidic and Basic Hydrolysis
-
Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.
-
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the test compound in 10 mL of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Dissolve 10 mg of the test compound in 10 mL of 0.1 M sodium hydroxide.
-
Place the sealed vials in a water bath maintained at 60°C ± 2°C for 24 hours.
-
After the incubation period, cool the vials to room temperature.
-
Neutralize the acidic solution with an appropriate amount of 0.1 M NaOH and the basic solution with 0.1 M HCl.
-
Dilute the samples with a suitable solvent to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
4. Oxidative Stability Assessment
-
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
-
Procedure:
-
Dissolve 10 mg of the test compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature (25°C ± 2°C) for 24 hours, protected from light.
-
After 24 hours, quench the reaction by adding a small amount of a suitable quenching agent (e.g., sodium bisulfite solution).
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
Visualizing the Experimental Workflow
The logical flow of the stability assessment process is illustrated in the following diagram.
Caption: Workflow for assessing the stability of this compound.
Safety Operating Guide
Proper Disposal of 2,7-Dichlorofluorene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,7-Dichlorofluorene is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this halogenated organic compound. Adherence to these protocols will help mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Hand Protection: Protective gloves.[1]
-
Eye and Face Protection: Chemical goggles or safety glasses and a face shield.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use respiratory protection.[1]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
Summary of Hazards and Required Precautions
| Hazard Classification | Required Personal Protective Equipment (PPE) | Handling and Storage Conditions |
| Skin Irritant (Category 2)[1][3] | Protective gloves, Protective clothing[1][4] | Store in a well-ventilated place. Keep container tightly closed.[3][4] |
| Serious Eye Irritation (Category 2)[1][3] | Eye protection (goggles), Face protection[1][4] | Avoid contact with eyes.[1][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][3] | Respiratory protection (if dust is generated)[1][4] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is managed through collection and transfer to an authorized hazardous waste disposal facility. As a halogenated organic compound, it requires specific segregation and handling procedures.[5]
1. Waste Segregation:
-
Crucially, keep halogenated organic wastes, such as this compound, separate from non-halogenated organic wastes. [5][6][7] Mixing these waste streams increases disposal costs and complexity.[6][7]
-
Do not mix this compound waste with aqueous, acidic, basic, or heavy metal-containing wastes.[5][6]
2. Waste Collection and Container Management:
-
Collect this compound waste in a designated, compatible, and properly labeled hazardous waste container.[4][8] The container should be kept closed except when adding waste.[6][8]
-
The container must be clearly marked with a "Hazardous Waste" label.[6][8] The label should identify the contents, including the name "this compound" and its concentration.[5][8]
-
Store the waste container in a designated satellite accumulation area.[8] This area should have secondary containment to mitigate spills.[8]
3. Spill Management: In the event of a spill, take the following immediate actions:
-
Evacuate unnecessary personnel from the area.[1]
-
Ensure the area is well-ventilated.[4]
-
Wearing the appropriate PPE, clean up the spill immediately.[4]
-
For solid spills, sweep or shovel the material into a suitable container for disposal.[1][4] Avoid generating dust during this process.[1][4]
-
Place all spill cleanup materials, including contaminated absorbents and PPE, into a sealed and labeled hazardous waste container.[8]
-
If the spill contaminates drains or waterways, notify emergency services immediately.[4]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
The final disposal method for halogenated organic compounds like this compound is typically incineration in a regulated hazardous waste incinerator equipped with an afterburner and a flue gas scrubber.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C13H8Cl2 | CID 251987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Operational Guide for 2,7-Dichlorofluorene
This guide provides immediate safety, handling, and disposal protocols for 2,7-Dichlorofluorene, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₈Cl₂ |
| Molecular Weight | 235.10 g/mol |
| CAS Number | 7012-16-0 |
| Appearance | Solid |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment Type | Specification |
| Hand Protection | Wear protective gloves. Nitrile rubber gloves are a suitable option. Always inspect gloves for tears or holes before use.[1][3][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles are required.[1][4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[1] For larger quantities or when there is a significant risk of exposure, consider disposable coveralls. |
| Respiratory Protection | Use only in a well-ventilated area.[1][3][4] If dust is generated or ventilation is inadequate, a NIOSH-approved dust respirator should be used.[4][5] |
Experimental Protocols: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][3][4]
-
Avoid Contact: Limit all unnecessary personal contact.[4] Avoid breathing dust and prevent contact with skin and eyes.[1][3][4]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly with soap and water after handling.[4] Contaminated work clothes should be laundered separately.[4]
Storage:
-
Container: Keep the container tightly closed when not in use.[1][3][4]
-
Location: Store in a cool, dry, and well-ventilated area.[1][3][4]
-
Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[1][4]
-
Integrity: Protect containers from physical damage and check regularly for leaks.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Place unused material and any contaminated disposable items (e.g., gloves, wipes) into a clearly labeled, sealable container for hazardous waste.
-
Disposal Route: Dispose of the waste through an authorized hazardous or special waste collection point.[1][3][4] Adhere to all local, state, and federal regulations for chemical waste disposal.[4]
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
